3-Cyclopenten-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclopent-3-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAVUGAZLAPNJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162343 | |
| Record name | Cyclopent-3-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14320-37-7 | |
| Record name | 3-Cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14320-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopent-3-en-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014320377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopent-3-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopent-3-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Cyclopenten-1-one chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of 3-Cyclopenten-1-one
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a cyclic ketone with the molecular formula C₅H₆O.[1] It exists as a solid at room temperature.[1] The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₅H₆O |
| Molecular Weight | 82.10 g/mol |
| Boiling Point | 128.75 °C at 760 mmHg |
| Flash Point | 30.778 °C |
| Density | 1.046 g/cm³ |
| Vapor Pressure | 10.5 mmHg at 25°C |
| LogP | 0.90550 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
| Exact Mass | 82.041864811 |
| Monoisotopic Mass | 82.04186 Da |
Chemical Structure
The structural identifiers for this compound are provided in the table below.
| Identifier | Value |
| IUPAC Name | cyclopent-3-en-1-one |
| SMILES | O=C1CC=CC1[1] |
| InChI | 1S/C5H6O/c6-5-3-1-2-4-5/h1-2H,3-4H2[1] |
| InChIKey | KQAVUGAZLAPNJY-UHFFFAOYSA-N[1] |
digraph "this compound" { graph [fontname="Arial", fontsize=12, size="7.6,7.6!"]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; O6 [label="O"];
// Positioning C1 -> C2 [dir=none]; C2 -> C3 [style=double, dir=none]; C3 -> C4 [dir=none]; C4 -> C5 [dir=none]; C5 -> C1 [dir=none]; C1 -> O6 [style=double, dir=none];
// Node styles C1 [pos="1,2!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle]; C2 [pos="2,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle]; C3 [pos="2,0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle]; C4 [pos="1,0!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle]; C5 [pos="0,1!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle]; O6 [pos="1,2.8!", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled, shape=circle]; }
Caption: Chemical structure of this compound.
Spectroscopic Data
The following table summarizes key spectroscopic data for this compound, which is crucial for its identification and characterization.
| Spectroscopic Data | Values |
| ¹H NMR | Spectral data is available but specific peak assignments were not found in the search results. |
| ¹³C NMR | Spectral data is available but specific peak assignments were not found in the search results. |
| IR Spectroscopy | Key peaks would include a strong C=O stretch around 1715 cm⁻¹ and a C=C stretch. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 82. The fragmentation pattern would likely involve the loss of CO (m/z = 54) and ethylene (m/z = 54). |
Experimental Protocols: Synthesis of this compound
A common and effective method for the synthesis of this compound is through the oxidation of 3-cyclopenten-1-ol. While a detailed, step-by-step protocol for this specific conversion was not found in the provided search results, a general procedure can be outlined based on standard organic chemistry techniques. The precursor, 3-cyclopenten-1-ol, can be synthesized from 1,6-heptadien-4-ol using a Grubbs catalyst.
Synthesis of 3-Cyclopenten-1-ol (Precursor)
-
Reactants: 1,6-Heptadien-4-ol, 2nd generation Grubbs catalyst.
-
Solvent: Dry methylene chloride.
-
Procedure: To a solution of 1,6-heptadien-4-ol in dry methylene chloride, a catalytic amount of the 2nd generation Grubbs catalyst is added. The reaction mixture is refluxed overnight and then cooled to room temperature. The solvent is removed in vacuo, and the residue is purified by silica gel column chromatography to yield 3-cyclopenten-1-ol.
Oxidation of 3-Cyclopenten-1-ol to this compound (General Protocol)
-
Reactants: 3-Cyclopenten-1-ol, an oxidizing agent (e.g., pyridinium chlorochromate (PCC), Swern oxidation reagents, or Dess-Martin periodinane).
-
Solvent: An appropriate anhydrous solvent, typically dichloromethane for PCC or Dess-Martin periodinane.
-
Procedure: The oxidizing agent is added to a solution of 3-cyclopenten-1-ol in the anhydrous solvent at a controlled temperature (often 0 °C to room temperature). The reaction is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up to remove the oxidant byproducts. This typically involves filtration and washing with aqueous solutions. The organic layer is dried, and the solvent is removed to yield the crude this compound, which can be further purified by distillation or column chromatography.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
While specific signaling pathways directly involving this compound are not extensively documented in the provided search results, the broader class of cyclopentenone-containing molecules, particularly cyclopentenone prostaglandins (cyPGs), are known to be biologically active. These compounds are involved in various cellular processes and signaling pathways.
For instance, cyPGs can regulate the inflammatory response by interfering with the NF-κB, AP-1, MAPK, and JAK/STAT signaling pathways. This regulation can occur through both peroxisome proliferator-activated receptor-gamma (PPAR-γ) dependent and independent mechanisms. The electrophilic α,β-unsaturated carbonyl moiety in the cyclopentenone ring is a key feature responsible for much of this biological activity, as it can react with nucleophilic residues in proteins, such as cysteine in transcription factors. This interaction can modulate the activity of these proteins and, consequently, the signaling pathways they regulate.
Although this compound is a simpler molecule than the prostaglandins, its α,β-unsaturated ketone structure suggests it may have the potential to interact with biological nucleophiles and could be a subject of interest in studies of cellular signaling and drug development.
References
3-Cyclopenten-1-one: A Core Scaffold in Biologically Active Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
CAS Number: 14320-37-7[1] Molecular Weight: 82.10 g/mol
This technical guide provides a comprehensive overview of 3-Cyclopenten-1-one, a five-membered cyclic ketone that serves as a fundamental structural motif in a variety of biologically active compounds. While this compound itself is a simple molecule, its core structure is central to the potent and diverse activities of more complex derivatives, notably the cyclopentenone prostaglandins. This document will cover the essential physicochemical properties of this compound, general synthetic approaches, and delve into the significant signaling pathways modulated by its derivatives, offering insights for researchers in drug discovery and development.
Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 14320-37-7 |
| Molecular Formula | C₅H₆O |
| Molecular Weight | 82.10 g/mol |
| Density | 0.982 g/cm³ |
| Storage Temperature | < -15°C |
Synthetic Approaches and Experimental Protocols
A representative experimental protocol for the synthesis of a related cyclopentenone derivative, 3-Nitrocyclopent-1-ene, is provided below to illustrate a typical synthetic workflow. This two-step process begins with the allylic bromination of cyclopentene, followed by a nucleophilic substitution to introduce the nitro group.
Experimental Protocol: Synthesis of 3-Nitrocyclopent-1-ene
Step 1: Synthesis of 3-Bromocyclopent-1-ene
-
Materials: Cyclopentene, N-Bromosuccinimide (NBS), Benzoyl peroxide (radical initiator), Carbon tetrachloride (CCl₄), 5% (w/v) Sodium bicarbonate (NaHCO₃) solution, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a round-bottom flask, dissolve cyclopentene in carbon tetrachloride.
-
Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by observing the consumption of the dense NBS.
-
Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a 5% aqueous solution of sodium bicarbonate, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude 3-bromocyclopent-1-ene.
-
Purify the crude product by fractional distillation under reduced pressure.[2]
-
Step 2: Synthesis of 3-Nitrocyclopent-1-ene
-
Materials: 3-Bromocyclopent-1-ene, Silver nitrite (AgNO₂), Anhydrous diethyl ether, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
In a dry round-bottom flask, dissolve 3-bromocyclopent-1-ene in anhydrous diethyl ether.
-
Add freshly prepared, finely powdered silver nitrite to the solution.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction by observing the precipitation of silver bromide.
-
After complete conversion, filter the reaction mixture to remove the silver bromide precipitate.
-
Wash the filtrate with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent under reduced pressure at a low temperature to yield 3-nitrocyclopent-1-ene.[2]
-
Biological Activity and Signaling Pathways of Cyclopentenone Derivatives
While this compound itself is not extensively studied for its biological activity, the cyclopentenone moiety is a critical pharmacophore in a class of lipid mediators known as cyclopentenone prostaglandins (cyPGs).[3][4] These molecules, which include prostaglandin A₂, prostaglandin J₂, and their metabolites, are potent regulators of inflammatory and cell proliferation processes.[3][4]
The biological activities of cyPGs are largely attributed to the reactive α,β-unsaturated carbonyl group within the cyclopentenone ring.[4] This feature allows them to interact with cellular nucleophiles, such as cysteine residues in proteins, thereby modulating the function of key signaling molecules.[5]
Key Signaling Pathways Modulated by Cyclopentenone Prostaglandins:
-
NF-κB Signaling Pathway: Cyclopentenone prostaglandins are potent inhibitors of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[5] They can directly interfere with multiple steps in the NF-κB signaling cascade, leading to a downregulation of inflammatory gene expression.[3]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is another target of cyclopentenone prostaglandins. By modulating this pathway, cyPGs can influence cellular processes such as proliferation, differentiation, and apoptosis.[3]
References
- 1. This compound | 14320-37-7 | FC138819 | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Spectroscopic Data and Experimental Protocols for 3-Cyclopenten-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Cyclopenten-1-one, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for each analytical technique are also provided to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound, respectively.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 6.15 | t | =CH |
| 2.55 | d | CH₂ |
Data sourced from publicly available spectral databases.
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 218.8 | C=O |
| 139.1 | =CH |
| 47.9 | CH₂ |
Note: Predicted ¹³C NMR data is often used in the absence of experimentally acquired spectra. The values presented here are consistent with theoretical calculations and data from structurally similar compounds.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A sample of 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. The use of deuterated solvents is crucial to avoid interference from solvent protons in ¹H NMR and to provide a lock signal for the spectrometer.[1] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
Instrumentation and Data Acquisition: NMR spectra are acquired on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For a standard ¹H NMR experiment, a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a greater number of scans and often broadband proton decoupling are employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Data
Table 3: Characteristic IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | =C-H stretch |
| ~2900 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ketone) |
| ~1610 | Medium | C=C stretch |
Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.
Experimental Protocol for FT-IR Spectroscopy
Sample Preparation (Liquid Sample): For a liquid sample such as this compound, the simplest method is to place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly onto the ATR crystal. If the sample is a solid, a KBr pellet can be prepared by grinding the sample with KBr and pressing it into a disk.
Instrumentation and Data Acquisition: The prepared sample is placed in the sample compartment of an FT-IR spectrometer. A background spectrum of the empty sample holder (or the pure solvent if a solution is used) is recorded first. The sample spectrum is then acquired, and the background is automatically subtracted to yield the final spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Mass Spectrometry Data
Table 4: Key Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 82 | High | [M]⁺ (Molecular Ion) |
| 54 | High | [M - CO]⁺ |
| 53 | Moderate | [M - CO - H]⁺ |
Note: Fragmentation patterns can be complex and are interpreted based on established principles of organic mass spectrometry.
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.
Instrumentation and Data Acquisition: The analysis is typically performed on a GC-MS system. A small volume of the prepared sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. Common columns for the analysis of isomers like C₅H₆O include those with a 5% phenyl polysiloxane stationary phase. The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.
Inter-relationship of Spectroscopic Data
The data from these different spectroscopic techniques are complementary and together provide a comprehensive structural characterization of this compound. The relationship between the molecular structure and the expected spectroscopic signals is a fundamental concept in chemical analysis.
Caption: Relationship between this compound and its spectroscopic data.
References
The Synthesis and Discovery of 3-Cyclopenten-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and discovery of 3-cyclopenten-1-one, a valuable building block in organic synthesis. The document details key synthetic methodologies, including historical context and modern procedures, and presents relevant quantitative data in a structured format. Detailed experimental protocols and visualizations of reaction pathways and workflows are provided to aid in practical application and understanding.
Introduction and Historical Context
This compound, a five-membered cyclic ketone with an isolated double bond, is a less commonly encountered isomer of the more stable, conjugated 2-cyclopentenone. Its unique structural features make it a useful intermediate in the synthesis of various complex molecules and natural products.
The synthesis of this compound and its corresponding alcohol, 3-cyclopenten-1-ol, was notably described in a 1967 publication by Henry M. Hess and Herbert C. Brown in The Journal of Organic Chemistry.[1][2] This work laid the foundation for accessing this particular isomer. One of the early methods for preparing the cyclopentenone ring system, though not specifically for the 3-isomer, involved the acid-catalyzed dehydration of cyclopentanediols.[3] Over the years, various synthetic strategies have been developed to selectively produce this compound. A prominent and effective modern approach involves the oxidation of 3-cyclopenten-1-ol.
Key Synthetic Routes
Two primary synthetic strategies for obtaining this compound are highlighted below: the oxidation of 3-cyclopenten-1-ol and a multi-step synthesis commencing from cyclopentadiene.
Oxidation of 3-Cyclopenten-1-ol
A reliable and widely used method for the preparation of this compound is the oxidation of its precursor, 3-cyclopenten-1-ol.[4][5] This precursor can be synthesized through various methods, including the hydroboration-oxidation of cyclopentadiene.
The overall transformation is depicted below:
Figure 1: Two-stage synthesis of this compound.
The hydroboration-oxidation of cyclopentadiene provides a convenient route to 3-cyclopenten-1-ol. This two-step process, first reported by Herbert C. Brown, involves the anti-Markovnikov addition of borane to the double bond, followed by oxidation.[6]
The reaction proceeds via a syn-addition of the hydroborane across one of the double bonds of the diene. Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, yielding the desired alcohol.
Synthesis from Cyclopentadiene via a Chloro-Ketone Intermediate
An alternative historical route involves the reaction of cyclopentadiene with nitrosyl chloride. This reaction forms a dimer of a nitroso chloride adduct, which can then be hydrolyzed to afford 4-chloro-2-cyclopentenone. Although this method yields a different isomer, it highlights the utility of cyclopentadiene as a starting material in cyclopentenone synthesis.
Data Presentation
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆O | |
| Molecular Weight | 82.10 g/mol | |
| CAS Number | 14320-37-7 | |
| Appearance | Solid | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.62 (t, J=1.8 Hz, 1H), 2.76 (m, 2H), 2.50 (m, 2H) | [7] |
| ¹³C NMR (CDCl₃, 400 MHz) | δ 210.2, 137.0, 135.5, 35.4, 27.8 | [7] |
| Infrared (IR, film) | 1715, 1681 cm⁻¹ | [7] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via the oxidation of 3-cyclopenten-1-ol is provided below. This protocol is a representative procedure based on established chemical transformations.
Synthesis of 3-Cyclopenten-1-ol from Cyclopentadiene
Materials:
-
Dicyclopentadiene
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, distillation apparatus, separatory funnel, magnetic stirrer
Procedure:
-
Cracking of Dicyclopentadiene: Freshly distill cyclopentadiene from dicyclopentadiene by heating the dimer to its boiling point (170 °C) and collecting the monomeric cyclopentadiene (b.p. 41-42 °C). Keep the collected cyclopentadiene cold (in an ice bath) and use it immediately.
-
Hydroboration: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve the freshly distilled cyclopentadiene in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add the borane-THF complex solution dropwise via the addition funnel over a period of 1 hour, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another hour.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. The rate of addition should be controlled to maintain the reaction temperature below 40 °C. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Work-up and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude 3-cyclopenten-1-ol can be purified by vacuum distillation.
Oxidation of 3-Cyclopenten-1-ol to this compound
Materials:
-
3-Cyclopenten-1-ol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica gel
-
Celite®
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: In a dry round-bottom flask, suspend pyridinium chlorochromate in anhydrous dichloromethane.
-
Oxidation: To the stirred suspension, add a solution of 3-cyclopenten-1-ol in anhydrous dichloromethane dropwise. The reaction is exothermic, and the mixture will turn dark. Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of Celite® and silica gel to remove the chromium salts. Wash the filter cake with additional diethyl ether. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the synthesis of this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Figure 3: Mechanism of Hydroboration-Oxidation of Cyclopentadiene.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scite.ai [scite.ai]
- 3. spectrabase.com [spectrabase.com]
- 4. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
An In-depth Technical Guide to the Physical Properties of Cyclopent-3-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of Cyclopent-3-en-1-one. It is intended to be a valuable resource for professionals in research and development who are working with this compound. The guide includes a summary of its core physical data, detailed experimental protocols for property determination, and a logical workflow for its physical characterization.
Core Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Cyclopent-3-en-1-one based on available data. It is important to note that while fundamental properties such as molecular weight and formula are well-established, specific experimental values for properties like melting point, boiling point, and density are not consistently reported in publicly accessible literature.
| Property | Value | Reference(s) |
| IUPAC Name | cyclopent-3-en-1-one | [1] |
| Synonyms | 3-Cyclopenten-1-one, cyclopent-3-enone | [1] |
| CAS Number | 14320-37-7 | [1][2] |
| Molecular Formula | C₅H₆O | [1][2] |
| Molecular Weight | 82.10 g/mol | [1] |
| Physical State | Solid | |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Monoisotopic Mass | 82.041864811 Da | [1] |
| InChI Key | KQAVUGAZLAPNJY-UHFFFAOYSA-N | [1][2] |
| SMILES | C1C=CCC1=O | [1] |
Experimental Protocols for Physical Property Determination
For researchers needing to determine the physical properties of Cyclopent-3-en-1-one experimentally, the following standard protocols are recommended.
The melting point of a solid organic compound is a crucial indicator of its purity.
-
Apparatus :
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
-
Procedure :
-
Ensure the sample of Cyclopent-3-en-1-one is finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.
-
Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
-
While Cyclopent-3-en-1-one is a solid, this method is useful for characterizing any related liquid compounds.
-
Apparatus :
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Beaker
-
-
Procedure :
-
Place a small amount of the liquid sample into the small test tube.
-
Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.
-
Attach the test tube to a thermometer and suspend the assembly in a heating bath.
-
Heat the bath slowly and observe the capillary tube.
-
A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat and allow the bath to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.
-
The density of a solid can be determined using the displacement method if a suitable non-reactive liquid is found in which the solid is insoluble.
-
Apparatus :
-
Graduated cylinder or pycnometer
-
Analytical balance
-
A liquid in which Cyclopent-3-en-1-one is insoluble
-
-
Procedure :
-
Weigh a sample of Cyclopent-3-en-1-one using an analytical balance (mass m).
-
Add a known volume of the non-reactive liquid to a graduated cylinder (V1).
-
Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
-
Record the new volume of the liquid (V2).
-
The volume of the solid is V2 - V1.
-
Calculate the density (ρ) using the formula: ρ = m / (V2 - V1).
-
A qualitative assessment of solubility in various solvents provides insight into the polarity of the compound.
-
Apparatus :
-
Small test tubes
-
Vortex mixer or stirring rod
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
-
Procedure :
-
Place a small, consistent amount (e.g., 10 mg) of Cyclopent-3-en-1-one into separate test tubes.
-
To each test tube, add a small volume (e.g., 1 mL) of a different solvent.
-
Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by stirring.
-
Visually inspect the solution to determine if the solid has dissolved completely, partially, or not at all.
-
Record the solubility as soluble, sparingly soluble, or insoluble for each solvent.
-
Logical Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of an organic compound such as Cyclopent-3-en-1-one.
Caption: Workflow for the physical characterization of Cyclopent-3-en-1-one.
References
An In-depth Technical Guide to Cyclopent-3-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopent-3-en-1-one, a versatile five-membered cyclic ketone, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structural and electronic properties, characterized by an α,β-unsaturated ketone system within a strained ring, make it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its pivotal role in drug discovery, particularly focusing on its interaction with key signaling pathways.
The cyclopentenone moiety is a core structural feature in a variety of natural products and pharmacologically active compounds, including prostaglandins and certain anticancer agents.[1][2] Its reactivity, particularly towards nucleophilic addition, underpins its biological activity and its utility as a versatile intermediate in the synthesis of novel therapeutics. This document aims to serve as a technical resource for professionals engaged in chemical research and drug development, offering detailed experimental protocols and insights into the molecule's mechanism of action.
Chemical Identity and Synonyms
The nomenclature and various identifiers for this compound are crucial for accurate database searching and regulatory compliance.
| Identifier | Value |
| IUPAC Name | cyclopent-3-en-1-one[3] |
| Systematic Name | Cyclopent-3-en-1-one |
| CAS Number | 14320-37-7[3] |
| Molecular Formula | C₅H₆O[4] |
| Molecular Weight | 82.10 g/mol [3] |
| InChI Key | KQAVUGAZLAPNJY-UHFFFAOYSA-N[3] |
| SMILES | C1C=CCC1=O[3] |
Synonyms:
-
3-Cyclopenten-1-one[3]
-
Cyclopent-3-enone[3]
-
3-Cyclopentenone[3]
-
3-Cyclopentene-1-one[3]
-
EINECS 238-264-6[3]
-
DTXSID90162343[3]
Physicochemical and Spectral Data
A summary of the key physical and computed properties of cyclopent-3-en-1-one is provided below, offering a snapshot of its characteristics relevant to laboratory handling and reaction planning.
| Property | Value | Reference |
| Physical Form | Solid | [4] |
| Melting Point | 65.3-65.6 °C | [1] |
| Boiling Point | 128.75 °C at 760 mmHg | [1] |
| Density | 1.046 g/cm³ | [1] |
| Flash Point | 30.778 °C | [1] |
| Refractive Index | 1.492 | [1] |
| LogP | 0.90550 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Exact Mass | 82.041864811 | [1] |
Experimental Protocols
The synthesis of cyclopent-3-en-1-one is typically achieved through a two-step process involving the synthesis of the precursor alcohol, 3-cyclopenten-1-ol, followed by its oxidation.
Synthesis of 3-Cyclopenten-1-ol
A common method for the preparation of 3-cyclopenten-1-ol involves the hydroboration-oxidation of freshly cracked cyclopentadiene.
Reaction Scheme:
Caption: Synthesis of 3-Cyclopenten-1-ol from Cyclopentadiene.
Materials:
-
Dicyclopentadiene
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is cracked by heating to its boiling point (approximately 170 °C) and distilling the resulting cyclopentadiene monomer (boiling point ~41 °C). The freshly distilled cyclopentadiene should be kept cold (in an ice bath) and used promptly due to its propensity to dimerize.
-
Hydroboration: To a solution of freshly distilled cyclopentadiene in anhydrous diethyl ether, cooled in an ice bath, a 1 M solution of borane-tetrahydrofuran complex is added dropwise under a nitrogen atmosphere. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional hour.
-
Oxidation: The reaction mixture is cooled again in an ice bath, and a 3 M aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide, ensuring the temperature is maintained below 30 °C. The mixture is then stirred at room temperature for 1 hour.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 3-cyclopenten-1-ol is then purified by vacuum distillation.
Oxidation of 3-Cyclopenten-1-ol to Cyclopent-3-en-1-one (Swern Oxidation)
The Swern oxidation is a mild and efficient method for converting the secondary alcohol, 3-cyclopenten-1-ol, into the corresponding ketone, cyclopent-3-en-1-one, with minimal side reactions.
Reaction Scheme:
Caption: Swern Oxidation of 3-Cyclopenten-1-ol.
Materials:
-
3-Cyclopenten-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Swern Reagent: A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane is cooled to -78 °C (dry ice/acetone bath) under a nitrogen atmosphere. A solution of DMSO (2.2 equivalents) in anhydrous dichloromethane is then added dropwise, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.
-
Addition of the Alcohol: A solution of 3-cyclopenten-1-ol (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the cold Swern reagent, keeping the temperature below -60 °C. The reaction is stirred for 30 minutes at -78 °C.
-
Addition of Base and Work-up: Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture, which is then allowed to warm to room temperature. Water is added to quench the reaction.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude cyclopent-3-en-1-one can be purified by flash column chromatography on silica gel.
Role in Drug Development and Signaling Pathways
The cyclopentenone ring is a key pharmacophore in a class of signaling molecules known as cyclopentenone prostaglandins (cyPGs), which exhibit potent anti-inflammatory and anti-proliferative activities.[1][2] A primary mechanism of action for these compounds is the inhibition of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
NF-κB Signaling Pathway and Inhibition by Cyclopentenones:
Under normal, unstimulated conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as cytokines, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammation and cell survival.
Cyclopentenone-containing compounds, through the electrophilic α,β-unsaturated ketone moiety, can directly interact with and inhibit the IKK complex.[1][5] This inhibition prevents the phosphorylation of IκBα, thereby blocking its degradation and keeping NF-κB in its inactive, cytoplasm-bound state. This ultimately leads to a downregulation of the inflammatory response.
References
3-Cyclopenten-1-one: A Technical Review of its Synthesis, Properties, and Applications in Drug Discovery
Abstract: 3-Cyclopenten-1-one is a versatile cyclic ketone that serves as a valuable building block in organic synthesis. Its unique structural and electronic properties, characterized by an α,β-unsaturated ketone system within a strained five-membered ring, make it a precursor for a wide range of complex molecules. This technical guide provides a comprehensive review of the synthesis, chemical properties, and reactivity of this compound. Furthermore, it delves into the significance of the cyclopentenone scaffold in medicinal chemistry, particularly in the design of anticancer agents, highlighting its mechanism of action as a potent Michael acceptor. This document is intended for researchers, chemists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound, also known as cyclopent-3-en-1-one, is a solid organic compound. Its fundamental properties are summarized in the tables below, providing a foundation for its use in synthetic applications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14320-37-7 | [1] |
| Molecular Formula | C₅H₆O | [1][2] |
| Molecular Weight | 82.10 g/mol | [1][3] |
| Appearance | Solid | |
| Melting Point | 65.3-65.6 °C | [2] |
| Boiling Point | 128.75 °C at 760 mmHg | [2] |
| Density | 1.046 g/cm³ | [2] |
| Flash Point | 30.778 °C | [2] |
| Refractive Index | 1.492 | [2] |
| XLogP3 | 0.5 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Data Points and Parameters | Reference |
| ¹H NMR | Parameter (ppm): δ 2.766 (m, 4H), δ 6.086 (m, 2H) | [4] |
| Ionization Energy | 9.44 ± 0.02 eV (Vertical) | [3] |
| Mass Spectrometry | Exact Mass: 82.041864811 Da | [1][2] |
Synthesis and Experimental Protocols
The synthesis of cyclopentenone derivatives is a significant area of research in organic chemistry.[5] While various methods exist for the synthesis of the isomeric 2-cyclopentenone, specific, high-yield preparations for this compound are also documented.[6][7]
Synthesis from 6-oxabicyclo[3.1.0]hex-2-ene
One of the most efficient documented routes to this compound involves the rearrangement of 6-oxabicyclo[3.1.0]hex-2-ene. This method is reported to achieve a high yield.[2]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Acid-Catalyzed Rearrangement (General Procedure)
-
Objective: To synthesize this compound via the rearrangement of 6-oxabicyclo[3.1.0]hex-2-ene.
-
Reagents: 6-oxabicyclo[3.1.0]hex-2-ene, a suitable Lewis acid catalyst (e.g., LiBF₄) or Brønsted acid, and an appropriate aprotic solvent (e.g., diethyl ether or dichloromethane).
-
Procedure:
-
A solution of 6-oxabicyclo[3.1.0]hex-2-ene is prepared in a dry, aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a suitable temperature (e.g., 0 °C) in an ice bath.
-
A catalytic amount of the acid catalyst is added portion-wise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period, with progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of a mild base (e.g., saturated sodium bicarbonate solution).
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Chemical Reactivity and Applications in Synthesis
The reactivity of this compound is dominated by its enone functional group. The conjugated system allows for 1,4-conjugate addition (Michael addition) reactions, where nucleophiles attack the β-carbon. This reactivity makes it a valuable intermediate for the synthesis of various substituted cyclopentanones, which are common motifs in natural products.
Caption: General schematic of Michael addition on this compound.
Role in Drug Development and Medicinal Chemistry
The cyclopentenone ring is a "privileged" scaffold in medicinal chemistry and is found in numerous natural products with potent biological activity, including certain prostaglandins and clavulones.[8]
Mechanism of Anticancer Activity
The anticancer properties of many cyclopentenone-containing compounds are attributed to the electrophilicity of the α,β-unsaturated system.[8] This moiety can act as a Michael acceptor, reacting with cellular nucleophiles such as the thiol groups of cysteine residues in key proteins.[8] This covalent modification can lead to the inactivation of proteins involved in cell proliferation, inflammation, and survival pathways, ultimately triggering apoptosis in cancer cells. The introduction of a cyclopentenone moiety into other molecules has been shown to enhance their anticancer potential.[8]
Caption: Proposed mechanism of action for cyclopentenone-based anticancer drugs.
Conclusion
This compound is a fundamental reagent in organic chemistry with well-characterized physical and spectroscopic properties. Its synthesis is efficient, and its reactivity as an electrophile in conjugate additions makes it a powerful tool for constructing complex molecular architectures. The prevalence of the cyclopentenone core in biologically active compounds, coupled with its defined mechanism of action as a Michael acceptor, ensures its continued importance as a target for synthesis and a key pharmacophore in the development of novel therapeutics, particularly in the field of oncology.
References
- 1. Cyclopent-3-en-1-one | C5H6O | CID 84351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. cyclopent-3-en-1-one [webbook.nist.gov]
- 4. This compound(14320-37-7) 1H NMR spectrum [chemicalbook.com]
- 5. Cyclopentenone synthesis [organic-chemistry.org]
- 6. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Reactions of 3-Cyclopenten-1-one for Researchers and Drug Development Professionals
Introduction: 3-Cyclopenten-1-one, a five-membered cyclic ketone with an isolated carbon-carbon double bond, serves as a versatile and valuable building block in organic synthesis. Its unique structural features, comprising a reactive ketone and an alkene moiety, allow for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core reactions involving this compound, with a particular focus on applications relevant to researchers, scientists, and professionals in the field of drug development. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate a deeper understanding and practical application of its chemistry. The cyclopentenone core is a prominent feature in numerous biologically active molecules, including prostaglandins and antiviral agents, making the study of its reactions particularly pertinent to the pharmaceutical industry.
I. Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the oxidation of its corresponding alcohol, 3-cyclopenten-1-ol. This precursor alcohol can be synthesized through various methods, including the ring-closing metathesis of 1,6-heptadien-4-ol.
A. Oxidation of 3-Cyclopenten-1-ol
Several oxidation methods can be employed to convert 3-cyclopenten-1-ol to this compound. The choice of oxidant is crucial to avoid side reactions and ensure a high yield of the desired ketone. Milder oxidizing agents are generally preferred to prevent over-oxidation or rearrangement of the double bond.
1. Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine. It is known for its mild conditions and high yields.[1][2]
2. Pyridinium Chlorochromate (PCC) Oxidation: PCC is a versatile oxidizing agent that can convert primary and secondary alcohols to aldehydes and ketones, respectively.[3][4] The reaction is typically carried out in a chlorinated solvent like dichloromethane.
Table 1: Synthesis of this compound via Oxidation of 3-Cyclopenten-1-ol
| Oxidation Method | Oxidizing Agent/Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂ | -78 to rt | 1 - 2 h | >90 | [1][2] |
| PCC Oxidation | Pyridinium Chlorochromate | CH₂Cl₂ | Room Temp | 1 - 2 h | ~85-95 | [3][4] |
II. Key Reactions of the Carbonyl Group
The ketone functionality in this compound is a primary site for a variety of nucleophilic addition and condensation reactions.
A. Enolate Formation and Alkylation
The α-protons adjacent to the carbonyl group are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate can then react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form α-alkylated cyclopentenones.[5][6][7] This reaction is a fundamental C-C bond-forming strategy.
Experimental Protocol: α-Alkylation of this compound with Methyl Iodide [7][8]
-
A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.1 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere.
-
A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 30-60 minutes to ensure complete enolate formation.
-
Methyl iodide (1.2 eq.) is then added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, 2-methyl-3-cyclopenten-1-one, is purified by column chromatography.
Table 2: Representative Alkylation of this compound
| Electrophile | Base | Solvent | Temperature (°C) | Product | Typical Yield (%) |
| Methyl Iodide | LDA | THF | -78 to rt | 2-Methyl-3-cyclopenten-1-one | 70-80 |
III. Key Reactions of the Alkene Moiety
The isolated double bond in this compound undergoes typical alkene reactions, allowing for the introduction of diverse functionalities.
A. Epoxidation
The double bond can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce substituents in a stereospecific manner.[9][10]
B. Hydroboration-Oxidation
This two-step reaction sequence allows for the anti-Markovnikov hydration of the double bond. Treatment with a borane reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide and a base yields a hydroxyl group at the less substituted carbon of the original double bond.[11]
C. Diels-Alder Reaction
As a dienophile, this compound can react with conjugated dienes in a [4+2] cycloaddition to form bicyclic structures. The reactivity of the dienophile can be enhanced by the presence of the electron-withdrawing ketone group.[12]
Experimental Protocol: Diels-Alder Reaction with Furan [13]
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., diethyl ether or toluene) is added an excess of furan (2.0-3.0 eq.).
-
The reaction mixture is stirred at room temperature or gently heated for several hours to days, monitoring the progress by TLC.
-
Upon completion, the solvent and excess furan are removed under reduced pressure.
-
The resulting endo and exo adducts can be separated and purified by column chromatography.
Table 3: Representative Reactions of the Alkene Moiety in this compound
| Reaction | Reagents | Solvent | Key Intermediate/Product |
| Epoxidation | m-CPBA | CH₂Cl₂ | 3,4-Epoxycyclopentan-1-one |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | THF | 3-Hydroxycyclopentanone |
| Diels-Alder | Furan | Diethyl Ether | Endo/Exo-adducts |
IV. Conjugate Addition (Michael Addition)
Although this compound is not an α,β-unsaturated ketone, it can be isomerized to the conjugated 2-cyclopenten-1-one under basic or acidic conditions. This isomer is a Michael acceptor and readily undergoes conjugate addition with a variety of nucleophiles, including organocuprates (Gilman reagents), amines, and thiols.[2][14][15] This reaction is a powerful tool for the formation of C-C and C-heteroatom bonds at the β-position of the enone.
Experimental Protocol: Conjugate Addition of a Gilman Reagent [14][15]
-
A solution of a lithium dialkylcuprate (Gilman reagent, e.g., Li(CH₃)₂Cu) is prepared by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous diethyl ether or THF at low temperature (e.g., 0 °C).
-
The solution of this compound (which isomerizes in situ or is pre-isomerized) is cooled to -78 °C, and the Gilman reagent is added dropwise.
-
The reaction is stirred at low temperature for a specified time and then quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The resulting 3-alkylcyclopentanone is purified by chromatography.
Table 4: Representative Conjugate Addition to 2-Cyclopenten-1-one (from this compound)
| Nucleophile (from Reagent) | Reagent | Solvent | Product | Typical Yield (%) |
| CH₃⁻ | Li(CH₃)₂Cu | THF/Ether | 3-Methylcyclopentanone | 80-95 |
V. Application in Drug Development: Synthesis of Carbocyclic Nucleosides
This compound and its derivatives are crucial intermediates in the synthesis of carbocyclic nucleosides, a class of antiviral agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. Prominent examples include the anti-HIV drugs Abacavir and Carbovir.[16] The synthesis of these drugs often involves the stereoselective introduction of amino and hydroxymethyl groups onto the cyclopentene scaffold derived from precursors like 3-cyclopenten-1-ol.
A key transformation in these syntheses is the Mitsunobu reaction, which allows for the stereospecific substitution of a hydroxyl group with a nucleophile, such as a purine base, with inversion of configuration.[17][18]
Workflow for the Synthesis of a Carbocyclic Nucleoside Precursor:
The following diagram illustrates a generalized workflow for the synthesis of a key intermediate for carbocyclic nucleosides, starting from 3-cyclopenten-1-ol.
Caption: Generalized workflow for the synthesis of a carbocyclic nucleoside precursor.
VI. Spectroscopic Data for this compound
Accurate characterization of this compound and its reaction products is essential. The following table summarizes key spectroscopic data for the parent compound.
Table 5: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~5.8 (m, 2H, -CH=CH-), ~2.6 (s, 4H, -CH₂-C=O and -CH₂-C=C) |
| ¹³C NMR (CDCl₃) | δ ~215 (C=O), ~128 (-CH=CH-), ~40 (-CH₂-) |
| IR (neat) | ~3050 cm⁻¹ (=C-H stretch), ~1745 cm⁻¹ (C=O stretch), ~1650 cm⁻¹ (C=C stretch) |
| Mass Spec (EI) | m/z 82 (M⁺), 54, 53 |
References
- 1. US5206435A - 4-amino-2-cyclopentene-1-methanol - Google Patents [patents.google.com]
- 2. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 182.160.97.198:8080 [182.160.97.198:8080]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Ch18: Organocopper reagents [chem.ucalgary.ca]
- 16. researchgate.net [researchgate.net]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
Commercial Availability and Synthetic Utility of 3-Cyclopenten-1-one: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the commercial availability of 3-Cyclopenten-1-one, a valuable building block for researchers, scientists, and drug development professionals. This document outlines key suppliers, available grades, and typical specifications. Furthermore, it delves into the significant role of the cyclopentenone motif in cellular signaling pathways and provides a detailed experimental protocol for a key synthetic transformation.
Commercial Sourcing of this compound
This compound (CAS No. 14320-37-7) is a five-membered unsaturated ketone that serves as a versatile precursor in the synthesis of complex organic molecules, including prostaglandins and other biologically active compounds. A variety of chemical suppliers offer this reagent in differing quantities and purities. Below is a summary of prominent suppliers and their offerings. It is important to note that for certain research-grade products, such as Sigma-Aldrich's AldrichCPR offering, the supplier does not provide detailed analytical data, and the end-user is responsible for purity verification.
| Supplier | Product Name/Grade | Purity | Available Quantities |
| Sigma-Aldrich | This compound AldrichCPR | Not specified | 250 mg |
| LookChem | This compound | 95% (from AstaTech), 97% (from raw suppliers) | 1 g, 5 g (from AstaTech) |
| Biosynth Carbosynth | This compound | Not specified | 1 g, 2 g, 5 g, 10 g, 25 g |
| AstaTech | This compound | 95% | 1 g, 5 g |
| TRC | This compound | Not specified | 50 mg |
| SynQuest Laboratories | This compound | Not specified | 1 g, 5 g |
Note: Pricing and availability are subject to change. Researchers are advised to contact the suppliers directly for the most current information.
Physicochemical Properties
| Property | Value |
| CAS Number | 14320-37-7 |
| Molecular Formula | C₅H₆O |
| Molecular Weight | 82.10 g/mol |
| Melting Point | 65.3-65.6 °C |
| Boiling Point | 128.75 °C at 760 mmHg |
| Density | 1.046 g/cm³ |
Role in Cellular Signaling: Cyclopentenone Prostaglandins
The cyclopentenone ring is a core structural feature of a class of signaling molecules known as cyclopentenone prostaglandins (cyPGs). These lipid mediators, which include Prostaglandin A1 (PGA1) and 15-deoxy-Δ¹²,¹⁴-Prostaglandin J2 (15d-PGJ2), are involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis[1][2].
Biosynthesis of Cyclopentenone Prostaglandins
The biosynthesis of cyPGs originates from the enzymatic processing of fatty acids. For instance, PGA1 is a metabolite of linoleic acid, while PGA2 and PGJ2 are derived from arachidonic acid[1]. The general pathway involves the liberation of arachidonic acid from the cell membrane by phospholipase A₂, followed by the action of cyclooxygenase (COX) enzymes to produce prostaglandin H2 (PGH2). PGH2 is then converted to other prostaglandins, such as PGE2 and PGD2, which can subsequently dehydrate to form the corresponding cyclopentenone prostaglandins[1].
Caption: Biosynthesis of Cyclopentenone Prostaglandins.
Downstream Signaling of 15d-PGJ2
15d-PGJ2 is a well-studied cyPG that exerts its effects through multiple signaling pathways. It is a known high-affinity ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates gene expression[3]. Additionally, 15d-PGJ2 can modulate the activity of other key signaling molecules, including the transcription factor NF-κB and various mitogen-activated protein kinases (MAPKs), often in a PPAR-γ-independent manner[1][2]. This multifaceted signaling contributes to the anti-inflammatory and pro-apoptotic effects of 15d-PGJ2.
References
Methodological & Application
Synthesis of Derivatives from 3-Cyclopenten-1-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile starting material, 3-cyclopenten-1-one. The inherent reactivity of the α,β-unsaturated ketone moiety and the cyclopentane core makes it a valuable building block in organic synthesis, particularly for the construction of complex molecules with potential therapeutic applications, including prostaglandins and jasmonates.
Introduction to the Reactivity of this compound
This compound is a bifunctional molecule offering several sites for chemical modification. The key reactive centers include:
-
The Carbonyl Group: Susceptible to nucleophilic attack (1,2-addition) by reagents such as organolithiums and Grignard reagents. It can also be converted to an alkene via reactions like the Wittig reaction.
-
The α,β-Unsaturated System: The β-carbon is electrophilic and prone to conjugate (1,4- or Michael) addition by a wide range of nucleophiles, including organocuprates, enolates, amines, and thiols. This is a powerful method for introducing substituents at the 3-position of the cyclopentanone ring.
-
The α-Protons: The protons on the carbons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.
-
The Double Bond: Can participate in cycloaddition reactions, such as the Pauson-Khand reaction, and photochemical [2+2] cycloadditions.
These reactive sites allow for a diverse array of transformations, making this compound a strategic starting point for the synthesis of a wide range of complex molecules.
Reaction Pathways and Methodologies
Below are detailed protocols for key synthetic transformations starting from this compound and its derivatives.
Conjugate Addition of Organocuprates
Conjugate addition of organocuprates (Gilman reagents) is a highly effective method for the formation of carbon-carbon bonds at the β-position of α,β-unsaturated ketones with high regioselectivity for 1,4-addition.[1][2] This reaction is fundamental in the synthesis of prostaglandins and other natural products.[3][4]
Experimental Protocol: Synthesis of 3-Methylcyclopentanone
This protocol describes the addition of a methyl group to this compound using lithium dimethylcuprate.
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) in diethyl ether
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Argon or nitrogen inert atmosphere setup
Procedure:
-
Preparation of Lithium Dimethylcuprate: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend copper(I) iodide (1.05 equivalents) in anhydrous diethyl ether at 0 °C. To this suspension, add a solution of methyllithium in diethyl ether (2.1 equivalents) dropwise with stirring. The reaction mixture will typically change color, indicating the formation of the Gilman reagent. Stir the solution for 30 minutes at 0 °C.
-
Conjugate Addition: Cool the lithium dimethylcuprate solution to -78 °C. Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 3-methylcyclopentanone.
Quantitative Data Summary:
| Product Name | Starting Material | Reagents | Solvent | Yield (%) | Spectroscopic Data |
| 3-Methylcyclopentanone | This compound | Li(CH₃)₂Cu, NH₄Cl | Diethyl Ether | Typically >90% | ¹H NMR, ¹³C NMR, IR, MS consistent with the structure |
Reaction Workflow:
Caption: Workflow for the conjugate addition of an organocuprate.
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt carbonyl complex.[5][6][7] This reaction is highly valuable for the construction of fused ring systems.
Experimental Protocol: Intramolecular Pauson-Khand Reaction of a 1,6-Enyne
This protocol describes the intramolecular cyclization of an enyne derived from this compound to form a bicyclic cyclopentenone.
Materials:
-
A 1,6-enyne substrate (prepared from this compound)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Degassed solvent (e.g., toluene or mesitylene)
-
Carbon monoxide (CO) atmosphere (balloon or cylinder)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Complex Formation: In a flame-dried flask under an inert atmosphere, dissolve the 1,6-enyne substrate (1.0 equivalent) in degassed toluene. Add dicobalt octacarbonyl (1.1 equivalents) in one portion. Stir the mixture at room temperature for 2-4 hours to allow for the formation of the alkyne-cobalt complex.
-
Cycloaddition: Heat the reaction mixture to 80-110 °C under a carbon monoxide atmosphere.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the bicyclic cyclopentenone.
Quantitative Data Summary:
| Product Type | Starting Material | Reagents | Solvent | Yield (%) |
| Bicyclic Cyclopentenone | 1,6-Enyne derivative | Co₂(CO)₈, CO | Toluene | Varies (typically 50-80%) |
Reaction Pathway:
Caption: Pathway of the Pauson-Khand reaction.
Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophilic catalyst, typically a tertiary amine like DABCO or a phosphine.[8][9][10] This reaction with this compound would yield a functionalized allylic alcohol.
Experimental Protocol: Baylis-Hillman Reaction of this compound with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Solvent (e.g., Dichloromethane or THF)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.2 equivalents) and benzaldehyde (1.0 equivalent) in the chosen solvent.
-
Catalyst Addition: Add DABCO (0.2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for an extended period (24-72 hours). The reaction is often slow.
-
Monitoring: Monitor the formation of the product by TLC.
-
Work-up: Once the reaction is complete, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Quantitative Data Summary:
| Product Name | Starting Materials | Catalyst | Solvent | Yield (%) |
| Allylic Alcohol Adduct | This compound, Benzaldehyde | DABCO | Dichloromethane | Varies (can be low to moderate) |
Logical Relationship Diagram:
Caption: Reactants and catalyst in the Baylis-Hillman reaction.
Wittig Reaction
The Wittig reaction is a widely used method to synthesize alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[11][12] This reaction allows for the conversion of the carbonyl group of this compound into an exocyclic double bond.
Experimental Protocol: Synthesis of 3-Methylene-1-cyclopentene
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous THF or diethyl ether
Procedure:
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (1.05 equivalents) dropwise. Stir the resulting ylide solution for 30-60 minutes.
-
Reaction with Ketone: Add a solution of this compound (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Work-up: Quench the reaction with water.
-
Extraction and Purification: Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. The product is often volatile. Purification can be achieved by careful distillation or chromatography.
Quantitative Data Summary:
| Product Name | Starting Materials | Base | Solvent | Yield (%) |
| 3-Methylene-1-cyclopentene | This compound, (Ph)₃PCH₂Br | n-BuLi | THF | Varies |
Experimental Workflow:
Caption: Workflow of the Wittig reaction.
Applications in Drug Development
Derivatives of this compound are crucial intermediates in the synthesis of numerous biologically active molecules.
-
Prostaglandins: These lipid compounds are involved in a wide range of physiological processes, and their synthesis often relies on the stereocontrolled functionalization of a cyclopentenone core.[3][4][13] The conjugate addition of organocuprates to chiral cyclopentenones is a cornerstone of many prostaglandin syntheses.[3]
-
Jasmonates: These plant hormones, which play roles in defense and development, also feature a functionalized cyclopentanone skeleton.[14][15][16]
-
Antiviral and Anticancer Agents: The cyclopentenone moiety is present in various natural products with demonstrated antiviral and anticancer activities. The α,β-unsaturated ketone can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, which is a mechanism of action for some therapeutic agents.
The synthetic methods outlined in this document provide a toolbox for medicinal chemists to generate libraries of novel cyclopentenone derivatives for screening and lead optimization in drug discovery programs.
Conclusion
This compound is a readily available and highly versatile starting material for the synthesis of a diverse array of functionalized cyclopentane and cyclopentenone derivatives. The protocols and reaction pathways detailed in these application notes provide a foundation for researchers and drug development professionals to explore the rich chemistry of this scaffold and to construct complex molecular architectures with significant biological potential. Careful selection of reagents and reaction conditions allows for the selective modification of its various reactive sites, enabling the strategic synthesis of target molecules.
References
- 1. Ch18: Organocopper reagents [chem.ucalgary.ca]
- 2. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 3. scispace.com [scispace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 6. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Baylis-Hillman Reaction [organic-chemistry.org]
- 9. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Robinson annulation - Wikipedia [en.wikipedia.org]
- 14. Synthesis of Analogues of Methyl Jasmonate using the Formation of Cyclopentenones from Alkyne(hexacarbonyl)dicobalt Complexes - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 15. Cyclopentenone signals for plant defense: Remodeling the jasmonic acid response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application of 3-Cyclopenten-1-one in Diels-Alder Reactions: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the efficient construction of complex cyclic molecules. This application note provides a comprehensive overview of the use of cyclopentenones as dienophiles in [4+2] cycloaddition reactions, with a focus on providing detailed protocols and quantitative data to facilitate laboratory application.
While specific, extensively documented examples of 3-Cyclopenten-1-one in Diels-Alder reactions are not widely available in the surveyed literature, its isomer, 2-Cyclopenten-1-one, serves as an excellent and well-studied proxy. The principles, experimental setups, and potential applications are highly analogous. This document will, therefore, focus on the application of 2-Cyclopenten-1-one as a representative cyclopentenone dienophile, providing a robust foundation for researchers interested in this class of reactions. The key difference between the two isomers is the position of the double bond relative to the carbonyl group. In 2-Cyclopenten-1-one, the double bond is conjugated with the carbonyl, which generally enhances its reactivity as a dienophile in normal electron-demand Diels-Alder reactions.
Theoretical Framework
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile to form a cyclohexene ring. The reaction's rate and selectivity are governed by the electronic properties of the reactants. Typically, the reaction is most efficient when the diene is electron-rich and the dienophile is electron-poor. The carbonyl group in cyclopentenones acts as an electron-withdrawing group, activating the double bond for cycloaddition.
Lewis acid catalysis is a common strategy to enhance the reactivity of dienophiles like cyclopentenones. The Lewis acid coordinates to the carbonyl oxygen, further lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile and accelerating the reaction. This can also improve the stereoselectivity of the cycloaddition.
Applications in Synthesis
The bicyclo[4.3.0]nonane (or hydrindane) core structure formed from the Diels-Alder reaction of a cyclopentenone is a prevalent motif in a wide array of natural products and pharmaceutically active compounds. This strategic reaction allows for the rapid assembly of this key structural framework, often with a high degree of stereocontrol, making it a valuable tool in the synthesis of complex molecular targets, including steroids and terpenoids.
Experimental Protocols
The following protocols are based on documented reactions of 2-Cyclopenten-1-one. Researchers investigating this compound can adapt these procedures as a starting point, with the understanding that reaction conditions may require optimization.
General Protocol for Thermal Diels-Alder Reaction
This protocol describes a general procedure for the thermal [4+2] cycloaddition of a cyclopentenone with a diene.
Materials:
-
2-Cyclopenten-1-one (dienophile)
-
Diene (e.g., isoprene, cyclopentadiene)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add the diene (1.2 equivalents).
-
Dissolve the diene in the chosen anhydrous solvent.
-
Add 2-Cyclopenten-1-one (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified adduct by NMR, IR, and mass spectrometry.
Protocol for Microwave-Assisted Diels-Alder Reaction of 2-Cyclopenten-1-one with Isoprene
This protocol is adapted from the work of Rajendran and Kumar (2015) and offers a more rapid and efficient method.
Materials:
-
2-Cyclopenten-1-one
-
Isoprene
-
Ionic Liquid (e.g., 3-methyl-1-octyl-imidazolium tetrachloroaluminate)
-
Microwave reactor
-
Appropriate reaction vessel for microwave synthesis
Procedure:
-
In a microwave-safe reaction vessel, mix 2-Cyclopenten-1-one (1.0 equivalent) and isoprene (1.2 equivalents).
-
Add the ionic liquid as the reaction medium.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power and for a time determined by optimization (e.g., a few minutes).
-
Monitor the reaction for completion.
-
After cooling, extract the product from the ionic liquid using an appropriate organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data
The following table summarizes representative quantitative data for the Diels-Alder reaction of 2-Cyclopenten-1-one with various dienes under different conditions. This data is crucial for researchers to anticipate yields and select appropriate reaction parameters.
| Diene | Dienophile | Catalyst/Conditions | Solvent | Time | Yield (%) | Stereoselectivity (endo:exo) |
| Isoprene | 2-Cyclopenten-1-one | Microwave, Ionic Liquid | None | 5 min | 92 | Not Specified |
| Cyclopentadiene | 2-Cyclopenten-1-one | Thermal | Toluene | 12 h | ~80 | >95:5 |
| Danishefsky's Diene | 2-Methyl-2-cyclopentenone | ZnCl₂ | Dichloromethane | 2 h | Quantitative | Not Specified |
Visualizing the Workflow and Concepts
To aid in the understanding of the experimental process and the underlying chemical principles, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for a Diels-Alder experiment.
Caption: Role of a Lewis acid in a Diels-Alder reaction.
Conclusion
The Diels-Alder reaction of cyclopentenones is a powerful method for the synthesis of the bicyclo[4.3.0]nonane framework, a common feature in many biologically active molecules. While specific experimental data for this compound is limited in the readily available literature, the protocols and data for the closely related 2-Cyclopenten-1-one provide a solid foundation for researchers. The use of microwave irradiation and Lewis acid catalysis can significantly improve reaction times and yields. The information presented in these application notes is intended to serve as a practical guide for the successful implementation of these reactions in a research and development setting. Further investigation into the reactivity of this compound is warranted to fully explore its synthetic potential.
Application Notes and Protocols for the Purification of 3-Cyclopenten-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-Cyclopenten-1-one, a valuable intermediate in organic synthesis. The following sections outline common purification techniques, including distillation, column chromatography, and recrystallization, along with data presentation and experimental workflows.
Introduction
This compound is a five-membered cyclic enone that serves as a versatile building block in the synthesis of various natural products and pharmaceutical agents. Its reactivity and functionality make it a crucial starting material in many synthetic routes. However, the crude product from synthesis often contains impurities such as starting materials, byproducts, and residual solvents. Therefore, effective purification is essential to obtain high-purity this compound for subsequent applications. This document details established methods for its purification.
Physicochemical Properties and Safety Information
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for designing and executing purification protocols.
| Property | Value | Reference |
| CAS Number | 14320-37-7 | [1][2] |
| Molecular Formula | C₅H₆O | [1][2] |
| Molecular Weight | 82.10 g/mol | [1][3] |
| Appearance | Solid | |
| Density | 0.982 g/cm³ | [1] |
| Signal Word | Warning | |
| Hazard Statements | H319 (Causes serious eye irritation) | [1] |
| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 | [1] |
Purification Techniques
The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity of the product. The most common and effective techniques for purifying this compound are fractional distillation under reduced pressure and flash column chromatography. Recrystallization may be applicable for solid derivatives of this compound.
Fractional Distillation under Reduced Pressure
Fractional distillation is a suitable method for separating this compound from non-volatile impurities or from solvents with significantly different boiling points. Performing the distillation under reduced pressure is crucial to prevent thermal decomposition of the compound.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), a cold trap, and a collection flask. The distillation flask should be no more than two-thirds full. Use a fractionating column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to enhance separation efficiency.
-
Sample Preparation: Place the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation:
-
Gradually reduce the pressure to the desired level.
-
Begin heating the distillation flask gently using a heating mantle.
-
Monitor the temperature at the head of the fractionating column.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure. It is advisable to collect a small forerun, which may contain more volatile impurities.
-
Continue distillation until the temperature begins to rise or drop, indicating that the desired product has been collected.
-
-
Post-Distillation:
-
Remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
The purified this compound is in the collection flask.
-
Workflow for Fractional Distillation:
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying this compound, especially for removing impurities with similar polarities.
Experimental Protocol:
-
Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A solvent system that provides a retention factor (Rf) of approximately 0.3 for this compound is generally optimal. A mixture of hexane and ethyl acetate is a common choice. For a related lactone, a 2:3 ratio of hexane to ethyl acetate was used.
-
Column Packing:
-
Select a column of appropriate size based on the amount of crude product.
-
Pack the column with silica gel (230-400 mesh) using the chosen eluent system (slurry packing is recommended).
-
Ensure the silica gel bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that is miscible with the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Add the eluent to the top of the column and apply positive pressure (using compressed air or a pump) to achieve a rapid flow rate.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the elution of the product by TLC.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Workflow for Flash Column Chromatography:
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. While this compound is a solid, finding a suitable single-solvent or solvent-pair system for its recrystallization can be challenging. However, this method is effective for purifying solid derivatives of cyclopentenone. For instance, a substituted 4-hydroxy-2-cyclopentene-1-one has been successfully recrystallized from toluene.
General Experimental Protocol (Adaptable for this compound):
-
Solvent Selection: Identify a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Workflow for Recrystallization:
Common Impurities and Troubleshooting
Potential impurities in synthetically prepared this compound can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomers: Such as 2-cyclopenten-1-one, which can form under certain reaction conditions.
-
Byproducts: Compounds formed from side reactions.
-
Solvents: Residual solvents from the reaction or workup.
Troubleshooting Purification:
| Problem | Possible Cause | Suggested Solution |
| Poor separation in distillation | Inefficient fractionating column; Distillation rate is too fast. | Use a more efficient column (e.g., longer path, better packing); Reduce the heating rate to ensure slow and steady distillation. |
| Broad spots or streaking on TLC | Sample is too concentrated; Compound is acidic or basic. | Dilute the sample before spotting; Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
| Product does not crystallize | Solution is not saturated; Presence of impurities inhibiting crystallization. | Evaporate some of the solvent to concentrate the solution; Try adding a seed crystal; Re-purify by another method (e.g., chromatography) to remove impurities. |
| Low recovery after purification | Product is volatile; Product is partially soluble in the recrystallization wash solvent. | Ensure all joints in the distillation apparatus are well-sealed; Use a minimal amount of ice-cold solvent for washing crystals. |
By following these detailed protocols and troubleshooting guidelines, researchers, scientists, and drug development professionals can effectively purify this compound to the high degree of purity required for their applications.
References
Application Notes and Protocols for the Asymmetric Synthesis Involving 3-Cyclopenten-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclopentenones are pivotal structural motifs present in a wide array of biologically active molecules, including prostaglandins, prostanoids, and other natural products.[1] Their importance as versatile synthons in the construction of complex molecular architectures has driven the development of numerous asymmetric synthetic methodologies. These methods provide access to enantiomerically enriched cyclopentenone derivatives, which are crucial starting materials in the synthesis of pharmaceuticals. This document provides detailed application notes and experimental protocols for key asymmetric transformations involving 3-cyclopenten-1-one and its derivatives, with a focus on organocatalytic and metal-catalyzed approaches. The methodologies outlined herein are selected for their high efficiency, stereoselectivity, and relevance to drug development programs.
Application Notes
The asymmetric functionalization of the cyclopentenone core allows for the precise installation of stereocenters, a critical aspect in the development of chiral drugs where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. The two primary strategies highlighted in these notes are the organocatalytic Michael addition and the rhodium-catalyzed 1,4-conjugate addition.
Organocatalytic Michael Addition: This approach utilizes small organic molecules as catalysts to facilitate the enantioselective addition of nucleophiles to the β-position of this compound. Proline and its derivatives, as well as chiral primary-secondary diamines, are commonly employed catalysts that operate via enamine or iminium ion intermediates. These reactions are often characterized by their operational simplicity, mild reaction conditions, and high enantioselectivities. The resulting 3-substituted cyclopentanones are valuable intermediates in the synthesis of various natural products and pharmaceuticals. For instance, the Michael addition of malonates to 2-cyclopentenone, a closely related substrate, provides a direct route to functionalized cyclopentanones that can be further elaborated.
Rhodium-Catalyzed 1,4-Conjugate Addition: Transition metal catalysis, particularly with rhodium complexes bearing chiral ligands, offers a powerful method for the asymmetric 1,4-addition of organoboron reagents to cyclopentenones. This reaction allows for the introduction of aryl and vinyl groups with high enantioselectivity. The resulting chiral cyclopentanones are key intermediates in the synthesis of prostaglandins and their analogues, which are used to treat a variety of conditions, including glaucoma and pulmonary hypertension. The choice of chiral ligand is crucial for achieving high levels of stereocontrol.
The application of these methods in the total synthesis of complex molecules like Prostaglandin E1 (PGE1) underscores their significance in drug development. The ability to construct the chiral cyclopentenone core with high enantiopurity early in the synthetic sequence is a key advantage.
Key Asymmetric Reactions and Protocols
Organocatalytic Asymmetric Michael Addition of Malonates to 2-Cyclopentenone
This protocol describes the highly enantioselective Michael addition of dialkyl malonates to 2-cyclopentenone using a chiral primary-secondary diamine catalyst. This reaction is a representative example of iminium catalysis and provides a straightforward route to chiral 3-substituted cyclopentanones.
Experimental Protocol:
-
Materials:
-
2-Cyclopentenone (1.0 equiv)
-
Dialkyl malonate (2.0 equiv)
-
Chiral diamine catalyst (e.g., a derivative of 1,2-diphenylethylenediamine) (20 mol%)
-
Trifluoroacetic acid (TFA) (20 mol%)
-
Methanol (solvent)
-
Argon or Nitrogen atmosphere
-
-
Apparatus:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Syringes for liquid transfer
-
Inert atmosphere setup (e.g., Schlenk line)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the chiral diamine catalyst (20 mol%) and trifluoroacetic acid (20 mol%) to methanol. Stir the solution for 10 minutes at room temperature.
-
Add 2-cyclopentenone (1.0 equiv) to the catalyst solution.
-
Add the dialkyl malonate (2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for the time specified in the data table (typically 24-96 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched Michael adduct.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Quantitative Data Summary:
| Entry | Malonate (R) | Time (h) | Yield (%) | ee (%) |
| 1 | Me | 48 | 95 | 96 |
| 2 | Et | 72 | 92 | 97 |
| 3 | i-Pr | 96 | 85 | 95 |
| 4 | Bn | 96 | 88 | 96 |
Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to 2-Cyclohexenone
While a specific protocol for this compound was not explicitly detailed in the search results, the following procedure for the closely related 2-cyclohexenone can be adapted. This reaction showcases the use of a chiral diene ligand to achieve high enantioselectivity in the addition of an aryl group.
Experimental Protocol:
-
Materials:
-
2-Cyclohexenone (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
[Rh(C₂H₄)₂Cl]₂ (2.5 mol%)
-
Chiral diene ligand (e.g., a derivative of bicyclo[2.2.2]octa-2,5-diene) (5.5 mol%)
-
Potassium hydroxide (KOH) (0.3 equiv)
-
1,4-Dioxane/H₂O (10:1) solvent mixture
-
Argon or Nitrogen atmosphere
-
-
Apparatus:
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Syringes for liquid transfer
-
Inert atmosphere setup
-
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve [Rh(C₂H₄)₂Cl]₂ (2.5 mol%) and the chiral diene ligand (5.5 mol%) in the 1,4-dioxane/H₂O mixture. Stir for 30 minutes at room temperature.
-
Add phenylboronic acid (1.5 equiv) and potassium hydroxide (0.3 equiv) to the catalyst solution.
-
Add 2-cyclohexenone (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for the time specified in the data table (typically 5-24 hours), monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Quantitative Data Summary (for 2-Cyclohexenone):
| Entry | Arylboronic Acid | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | 5 | 99 | 99 |
| 2 | 4-Methylphenyl | 6 | 98 | 99 |
| 3 | 4-Methoxyphenyl | 12 | 97 | 99 |
| 4 | 3-Chlorophenyl | 24 | 95 | 98 |
Visualizing Synthetic Pathways
The following diagrams illustrate key concepts in the asymmetric synthesis involving this compound.
References
Application Notes and Protocols: Catalytic Hydrogenation of 3-Cyclopenten-1-one to Cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the catalytic hydrogenation of 3-cyclopenten-1-one to produce cyclopentanone. This reaction is a fundamental transformation in organic synthesis, yielding a versatile building block for various applications, including the synthesis of pharmaceuticals, fragrances, and other fine chemicals.
Introduction
The catalytic hydrogenation of α,β-unsaturated ketones, such as this compound, is a widely employed method for the selective reduction of the carbon-carbon double bond to yield the corresponding saturated ketone. This process is highly valued for its efficiency and atom economy. The choice of catalyst, solvent, and reaction conditions plays a crucial role in achieving high yield and selectivity, minimizing side reactions such as the over-reduction of the carbonyl group to an alcohol.
This document outlines various catalytic systems and provides detailed experimental procedures for conducting this transformation, enabling researchers to select and optimize conditions for their specific needs.
Reaction Principle and Pathway
The catalytic hydrogenation of this compound involves the addition of two hydrogen atoms across the C=C double bond in the presence of a metal catalyst. The generally accepted mechanism for heterogeneous catalysis involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. The catalyst facilitates the cleavage of the H-H bond and the sequential transfer of hydrogen atoms to the double bond, resulting in the formation of the saturated product, cyclopentanone.[1][2][3] The selectivity for the C=C bond reduction over the C=O bond is a key consideration in this synthesis.
Caption: General reaction scheme for the catalytic hydrogenation of this compound.
Quantitative Data Presentation
The following table summarizes typical reaction conditions and outcomes for the catalytic hydrogenation of cyclic enones, which can be extrapolated for this compound. The choice of catalyst significantly influences the reaction efficiency and product distribution.
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Solvent | Reaction Time (h) | Substrate Conversion (%) | Cyclopentanone Yield (%) | Reference |
| 5% Ru/C | 100 | 50 | Isopropanol | 2 | >99 | ~69 | [4] |
| 5% Rh/C | 100 | 50 | Isopropanol | 7 | ~80 | Lower, with cyclopentanol as a byproduct | [4] |
| 5% Pd/C | 100 | 50 | Isopropanol | 7 | ~70 | Lower, with cyclopentanol as a byproduct | [4] |
| 5% Pt/C | 100 | 50 | Isopropanol | 7 | ~90 | Lower, with cyclopentanol as a byproduct | [4] |
| Raney® Ni | 160 | 50 | Tetrahydrofuran | 1 | High | High | [4][5] |
Note: Yields are indicative and can be optimized by adjusting reaction parameters. Ru/C and Raney® Nickel often show high selectivity for the formation of the saturated ketone.[4] In contrast, Rh/C, Pd/C, and Pt/C can lead to the formation of cyclopentanol as a byproduct due to the further reduction of the carbonyl group.[4]
Experimental Protocols
Below are detailed protocols for the catalytic hydrogenation of this compound using two common and effective heterogeneous catalysts: Palladium on Carbon (Pd/C) and Raney® Nickel.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate or methanol)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Vessel Preparation: Place a magnetic stir bar and 10% Pd/C (typically 5-10 mol% relative to the substrate) into a hydrogenation flask. Caution: Pd/C is flammable; handle in an inert atmosphere.[6]
-
Inerting: Seal the flask and purge with an inert gas (Argon or Nitrogen) for several minutes to remove all oxygen.
-
Substrate Addition: Under the inert atmosphere, add a solution of this compound in ethanol.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 1-4 atm).
-
Reaction: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake is pyrophoric and should be kept wet and disposed of properly.[6] Wash the filter cake with a small amount of the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude cyclopentanone. The product can be further purified by distillation if necessary.
Protocol 2: Hydrogenation using Raney® Nickel
Materials:
-
This compound
-
Raney® Nickel (slurry in water or ethanol)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus
Procedure:
-
Catalyst Preparation: Under a stream of inert gas, carefully transfer the required amount of Raney® Nickel slurry to the hydrogenation vessel containing the solvent. Caution: Raney® Nickel is pyrophoric when dry and must be handled as a slurry.[7][8]
-
Substrate Addition: Add the this compound to the reaction vessel.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar). Heat the reaction mixture to the desired temperature (e.g., 100-160 °C) with vigorous stirring.[4]
-
Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake and by analytical techniques (TLC, GC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Catalyst Separation: Allow the catalyst to settle, and then decant the supernatant. Alternatively, the mixture can be filtered through a Celite® pad, ensuring the catalyst remains wet.
-
Product Isolation: Remove the solvent from the supernatant by distillation to yield cyclopentanone.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a typical heterogeneous catalytic hydrogenation experiment.
Caption: A stepwise representation of the experimental workflow for catalytic hydrogenation.
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Catalysts: Heterogeneous catalysts like Pd/C and Raney® Nickel are pyrophoric, especially after use when they are finely divided and may have adsorbed hydrogen. They should always be handled under an inert atmosphere or kept wet with solvent. Dispose of spent catalysts according to safety guidelines.
-
Pressure Reactions: Reactions conducted under pressure should be carried out in appropriate pressure-rated equipment with necessary safety features like pressure relief valves and blast shields.
By following these guidelines and protocols, researchers can safely and effectively perform the catalytic hydrogenation of this compound to obtain cyclopentanone for their synthetic needs.
References
- 1. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.org [acs.org]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
Application Note: The Strategic Use of Cyclopentenone Derivatives in the Synthesis of Prostaglandins
Introduction
Prostaglandins are a class of biologically active lipid compounds that mediate a wide range of physiological effects, including inflammation, blood flow, and the formation of blood clots.[1][2] Their complex, stereochemically rich structure, centered on a functionalized cyclopentane ring, has made them a challenging and historically significant target for organic chemists. A cornerstone of modern prostaglandin synthesis is the use of a cyclopentenone core, which serves as a versatile scaffold for the stereocontrolled installation of two side chains, known as the α-chain and the ω-chain. While 3-cyclopenten-1-one itself is a basic structural unit, more highly functionalized derivatives, particularly chiral 4-hydroxy or 4-silyloxy cyclopentenones, are the key starting materials for convergent and efficient synthetic strategies.
The most renowned strategy, the Corey synthesis, established a landmark route that proceeds through a key intermediate known as the "Corey lactone".[3][4] This and other related syntheses hinge on a critical reaction: the conjugate addition of the ω-chain to a chiral cyclopentenone intermediate. This application note details the strategic importance of this approach and provides protocols for key transformations.
Core Synthetic Strategy
The general retrosynthetic analysis of prostaglandins like PGF₂α and PGE₂ reveals a convergent approach. The molecule is disconnected at the C12-C13 and C8-C7 bonds, breaking it down into three primary fragments: the cyclopentenone core, the ω-chain (typically as an organometallic reagent), and the α-chain (often introduced via a Wittig or Horner-Wadsworth-Emmons reaction).
The forward synthesis involves two pivotal stages:
-
Conjugate Addition: A vinyl organocuprate, representing the ω-chain, is added to a chiral 4-substituted-2-cyclopenten-1-one. This 1,4-addition establishes the crucial C12 stereocenter and generates a specific enolate intermediate.
-
Enolate Trapping: The resulting enolate is trapped by an electrophilic α-chain precursor, typically an ω-halo-alkanoate, to form the C8-C7 bond. This sequence installs both side chains across the cyclopentane ring with a high degree of stereocontrol.
This strategy's elegance lies in its ability to build complexity rapidly and control multiple stereocenters in a predictable manner, guided by the pre-existing stereocenter on the cyclopentenone ring.
Key Experiments and Protocols
The following protocols describe the synthesis of a key prostaglandin E₂ (PGE₂) precursor from a chiral cyclopentenone, based on established methodologies.
Protocol 1: Rh(I)-Catalyzed 1,4-Conjugate Addition of the ω-Chain
This protocol describes the diastereoselective conjugate addition of an alkenylboronic acid (ω-chain synthon) to a homochiral (R)-4-silyloxycyclopentenone. This reaction forms the C-C bond corresponding to the lower side chain of the prostaglandin.[5]
Materials and Reagents:
-
(R)-4-(tert-butyldimethylsilyloxy)-2-cyclopenten-1-one
-
(E)-3-hydroxy-1-octenylboronic acid
-
[RhCl(COD)]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH), degassed
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen inert atmosphere setup
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R)-4-(tert-butyldimethylsilyloxy)-2-cyclopenten-1-one (1.0 equiv) in degassed methanol, add the (E)-3-hydroxy-1-octenylboronic acid (1.2 equiv).
-
Add potassium hydroxide (1.0 equiv) to the mixture.
-
In a separate vial, dissolve [RhCl(COD)]₂ (0.015 equiv, 1.5 mol%) in a small amount of methanol and add it to the reaction mixture.
-
Stir the reaction mixture vigorously at 3 °C under an inert atmosphere. Monitor the reaction progress by TLC. The reaction is typically slow, requiring 24-48 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous NaCl, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-substituted cyclopentanone.
Protocol 2: Trapping of the Enolate with the α-Chain Precursor
This protocol outlines the alkylation of the enolate formed from the conjugate addition with an electrophile that will become the α-chain.
Materials and Reagents:
-
Product from Protocol 1 (3-substituted cyclopentanone)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
7-Iodo-1-heptenoate derivative (e.g., methyl 7-iodo-1-heptenoate)
-
Tetrahydrofuran (THF), anhydrous
-
Hexamethylphosphoramide (HMPA), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a dropping funnel and thermometer
-
Inert atmosphere setup (Argon or Nitrogen)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Magnetic stirrer
Procedure:
-
Dissolve the 3-substituted cyclopentanone (1.0 equiv) in anhydrous THF in a three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 equiv) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
In a separate flask, dissolve the 7-iodo-1-heptenoate derivative (1.2 equiv) in a mixture of anhydrous THF and HMPA.
-
Add the solution of the iodo-ester to the enolate solution dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via silica gel column chromatography to obtain the fully elaborated prostaglandin precursor.
Data Presentation
The efficiency of these key steps is crucial for the overall yield of the prostaglandin synthesis. The table below summarizes representative yields for the described transformations.
| Step | Reaction Type | Starting Material | Product | Typical Yield (%) |
| 1 | Rh(I)-Catalyzed Conjugate Addition | (R)-4-silyloxy-2-cyclopenten-one | 3-(3-hydroxyoct-1-en-1-yl)-4-silyloxycyclopentan-1-one | 80-95%[5] |
| 2 | Enolate Alkylation | 3-substituted cyclopentanone | Fully substituted PGE₂ precursor | 65-80% |
Visualizations
Prostaglandin Synthesis Workflow
The following diagram illustrates the overall workflow from a functionalized cyclopentenone to a prostaglandin F₂α molecule, highlighting the key transformations as described in the Corey synthesis.[6][7]
Caption: A simplified workflow of the Corey synthesis for PGF₂α.
Prostaglandin E₂ (PGE₂) Signaling Pathway
Prostaglandins exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. PGE₂, for example, can signal through four receptor subtypes (EP1-EP4), leading to diverse downstream effects.[2][8][9] The diagram below shows the divergent signaling initiated by EP2/EP4 versus EP3 receptors.
Caption: Divergent signaling pathways activated by PGE₂ via its receptors.
References
- 1. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. synarchive.com [synarchive.com]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. researchgate.net [researchgate.net]
- 9. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Protection of the Ketone in 3-Cyclopenten-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the protection of the ketone functional group in 3-Cyclopenten-1-one as an ethylene ketal. This protection strategy is crucial in multi-step organic syntheses where the ketone moiety's reactivity needs to be masked to allow for selective transformations on other parts of the molecule. The ethylene ketal is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, and can be efficiently removed under acidic conditions.
Introduction
This compound is a versatile building block in organic synthesis, frequently utilized in the preparation of complex molecules such as prostaglandins and other natural products. The presence of both a ketone and a carbon-carbon double bond allows for various chemical modifications. However, the electrophilic nature of the ketone often interferes with reactions targeting other functional groups. To achieve chemoselectivity, the ketone is temporarily converted into a less reactive functional group, a process known as protection.
The most common and effective method for protecting ketones is the formation of a cyclic acetal, specifically an ethylene ketal, by reacting the ketone with ethylene glycol in the presence of an acid catalyst. This reaction is reversible, and the equilibrium is driven towards the product by the removal of water, typically through azeotropic distillation using a Dean-Stark apparatus.
Reaction Scheme
The protection of this compound as its ethylene ketal and its subsequent deprotection can be represented by the following scheme:
Protection: this compound reacts with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH) in a suitable solvent like benzene or toluene, with azeotropic removal of water, to yield spiro[cyclopent-3-ene-1,2'-[1][2]dioxolane].
Deprotection: The ethylene ketal is readily cleaved by treatment with aqueous acid to regenerate the parent ketone, this compound.
Quantitative Data
The following table summarizes typical quantitative data for the protection of cyclic ketones as ethylene ketals, based on literature precedents for similar substrates. The yield for the protection of this compound is expected to be in a similar range.
| Substrate | Protecting Group Reagent | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Cyclopentanone | Ethylene Glycol | p-Toluenesulfonic Acid | Benzene | 4-6 | ~85-95 |
| 3-Cyclohexen-1-one | Ethylene Glycol | p-Toluenesulfonic Acid | Toluene | 5-7 | ~80-90 |
| This compound | Ethylene Glycol | p-Toluenesulfonic Acid | Toluene | 4-6 | ~85-95 (Estimated) |
Experimental Protocols
Protocol 1: Protection of this compound as an Ethylene Ketal
This protocol describes the formation of spiro[cyclopent-3-ene-1,2'-[1][2]dioxolane].
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene (or Benzene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 0.122 mol).
-
Add toluene (100 mL), followed by ethylene glycol (15.1 g, 0.244 mol, 2.0 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.23 g, 1.2 mmol, 0.01 equivalents).
-
Assemble the Dean-Stark apparatus and a condenser on top of the round-bottom flask.
-
Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until the theoretical amount of water (2.2 mL) has been collected, and no more water is observed to be forming.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product can be purified by vacuum distillation to afford the pure spiro[cyclopent-3-ene-1,2'-[1][2]dioxolane].
Protocol 2: Deprotection of spiro[cyclopent-3-ene-1,2'-[1][2]dioxolane]
This protocol describes the hydrolysis of the ethylene ketal to regenerate this compound.
Materials:
-
Acetone
-
Water
-
Dilute hydrochloric acid (e.g., 1 M HCl) or another acid catalyst (e.g., p-TsOH)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve spiro[cyclopent-3-ene-1,2'-[1][2]dioxolane] (5.0 g, 0.040 mol) in acetone (50 mL).
-
Add water (10 mL) and a catalytic amount of 1 M hydrochloric acid (a few drops) or p-toluenesulfonic acid monohydrate (0.076 g, 0.4 mmol).
-
Stir the mixture at room temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Remove the majority of the acetone using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected this compound. Further purification can be achieved by distillation if necessary.
Visualizations
Experimental Workflow: Protection of this compound
Caption: Workflow for the ethylene ketal protection of this compound.
Logical Relationship: Protection and Deprotection Cycle
Caption: The reversible cycle of ketone protection and deprotection.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyclopenten-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Cyclopenten-1-one.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via three primary methods: Nazarov Cyclization, Saegusa-Ito Oxidation, and Ring-Closing Metathesis (RCM).
Nazarov Cyclization
The Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones through a 4π-electrocyclic ring closure.[1][2] However, challenges such as low yields, side reactions, and poor stereocontrol can arise.
Issue 1: Low Yield
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Catalyst | The choice of Lewis or Brønsted acid is critical. Stronger acids may be required, but can also lead to degradation. Consider screening various Lewis acids (e.g., FeCl₃, SnCl₄, Cu(OTf)₂) or Brønsted acids (e.g., H₂SO₄, MsOH).[1][3] |
| Substrate Reactivity | Unactivated divinyl ketones may require stoichiometric amounts of a promoter. Electron-donating or -withdrawing groups can "polarize" the substrate and facilitate cyclization with milder, catalytic promoters.[3][4] |
| Product Inhibition | The cyclopentenone product can sometimes inhibit the catalyst, leading to slow turnover.[5] Consider using a higher catalyst loading or a flow chemistry setup. |
| Reaction Temperature | The reaction may require heating to overcome the activation barrier. However, excessive heat can lead to decomposition. Optimize the temperature carefully for your specific substrate and catalyst. |
Issue 2: Poor Regio- and Stereoselectivity
| Potential Cause | Troubleshooting Suggestion |
| Elimination Step | The elimination of a β-hydrogen can lead to a mixture of regioisomers. The use of a silicon-directed approach, where a trimethylsilyl group directs the elimination, can provide excellent regioselectivity.[2][3] |
| Stereocontrol | The conrotatory nature of the electrocyclization dictates the initial stereochemistry.[2] However, subsequent proton transfer can lead to racemization.[3] The use of chiral Lewis acids or organocatalysts can induce enantioselectivity.[6] For substrates with existing stereocenters, their configuration can influence the torquoselectivity of the cyclization.[6] |
| Isomerization | E/Z isomerization of the enone moiety prior to cyclization can result in a mixture of diastereomeric products.[7] The use of certain catalyst systems, such as a Cu(II)-bisoxazoline complex, can prevent this isomerization.[7] |
Issue 3: Side Reactions
| Potential Cause | Troubleshooting Suggestion |
| Wagner-Meerwein Rearrangements | The cationic intermediate can undergo rearrangements, leading to undesired products. Using milder Lewis acids and lower temperatures can often suppress these side reactions.[4] |
| Polymerization | Strong acids can induce polymerization of the starting material or product. Use the minimum effective concentration of the acid promoter and consider adding it slowly to the reaction mixture. |
Saegusa-Ito Oxidation
The Saegusa-Ito oxidation is a two-step process involving the formation of a silyl enol ether from a ketone, followed by palladium-catalyzed oxidation to an α,β-unsaturated ketone.[8]
Issue 1: Incomplete Conversion to Silyl Enol Ether
| Potential Cause | Troubleshooting Suggestion |
| Steric Hindrance | Highly substituted ketones may react slowly. Consider using a stronger, non-nucleophilic base like LDA or KHMDS and a more reactive silylating agent like TMS-triflate. |
| Base Incompatibility | Ensure the base used is compatible with other functional groups in the molecule. For sensitive substrates, milder conditions using triethylamine and TMSCl at elevated temperatures can be effective. |
Issue 2: Low Yield in Oxidation Step
| Potential Cause | Troubleshooting Suggestion |
| Palladium Catalyst Deactivation | The active Pd(II) species can be reduced to inactive Pd(0). The use of a co-oxidant like benzoquinone or oxygen is crucial to regenerate the Pd(II) catalyst.[8] For some systems, using stoichiometric Pd(OAc)₂ might be necessary if catalytic versions fail.[8] |
| Hydrolysis of Silyl Enol Ether | Silyl enol ethers are sensitive to moisture and acid. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |
| Ligand Choice | While often performed without a ligand, for challenging substrates, the addition of ligands can sometimes improve catalyst stability and turnover. |
Ring-Closing Metathesis (RCM)
RCM provides a route to cyclic alkenes from acyclic dienes using ruthenium or molybdenum catalysts.[9]
Issue 1: Low Yield or No Reaction
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Choice | The choice of catalyst is critical. First-generation Grubbs catalysts are often less active than second- or third-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II).[10][11] For electron-deficient olefins, more active catalysts are generally required. |
| Catalyst Decomposition | Metathesis catalysts can be sensitive to air, moisture, and impurities in the substrate or solvent. Ensure rigorous inert atmosphere techniques and use purified, degassed solvents.[12] |
| High Concentration | High substrate concentrations can favor intermolecular oligomerization over intramolecular RCM.[10] Perform the reaction at high dilution (typically 0.001 M to 0.1 M).[10] |
Issue 2: Isomerization of the Double Bond
| Potential Cause | Troubleshooting Suggestion |
| Ruthenium Hydride Species | Isomerization of the newly formed double bond can be a significant side reaction, often attributed to the formation of ruthenium hydride species.[13] Adding a hydride scavenger like 1,4-benzoquinone can sometimes suppress this. |
| Reaction Time and Temperature | Prolonged reaction times and high temperatures can promote isomerization. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: Which synthesis method is best for my specific application?
A1: The choice of method depends on several factors:
-
Substrate availability: The Nazarov cyclization requires a divinyl ketone precursor. The Saegusa-Ito oxidation starts from a saturated ketone. RCM requires a diene.
-
Functional group tolerance: Modern variants of all three methods offer improved functional group tolerance, but it's essential to check the compatibility of your substrate with the chosen reaction conditions. RCM with Grubbs catalysts is known for its excellent functional group tolerance.[11]
-
Stereochemical requirements: If specific stereoisomers are required, the Nazarov cyclization with chiral catalysts or auxiliaries offers good potential for stereocontrol.[6]
Q2: How can I purify the final this compound product?
A2: Purification is typically achieved by column chromatography on silica gel.[1][14] The choice of eluent will depend on the polarity of any byproducts. Distillation under reduced pressure can also be an effective method for purification.[15]
Q3: My Nazarov cyclization is not working. What are the first things I should check?
A3:
-
Catalyst Activity: Ensure your Lewis or Brønsted acid is not old or deactivated.
-
Solvent Purity: Use anhydrous and high-purity solvents.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (nitrogen or argon) can prevent side reactions, especially with sensitive substrates or catalysts.
-
Substrate Purity: Impurities in your divinyl ketone can interfere with the reaction.
Q4: In the Saegusa-Ito oxidation, is it necessary to isolate the silyl enol ether?
A4: While isolation and purification of the silyl enol ether can lead to cleaner results, it is often possible to perform the reaction as a one-pot procedure where the crude silyl enol ether is directly subjected to the palladium-catalyzed oxidation conditions.[14]
Q5: What is the driving force for the Ring-Closing Metathesis reaction?
A5: For RCM reactions that produce a volatile byproduct like ethylene, the removal of this gas from the reaction mixture drives the equilibrium towards the formation of the cyclic product.[9][11]
Quantitative Data
Table 1: Comparison of Reaction Conditions for Nazarov Cyclization
| Catalyst (equiv.) | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SnCl₄ (2.0) | Divinyl ketone | DCM | 0 to RT | 0.5 | 75 | [1] |
| Cu(OTf)₂ (catalytic) | "Polarized" divinyl ketone | Not specified | Not specified | Not specified | High | [4] |
| FeCl₃ (stoichiometric) | Silyl-substituted divinyl ketone | Not specified | Not specified | Not specified | Varies | [2] |
Table 2: Representative Conditions for Saegusa-Ito Oxidation
| Palladium Source (equiv.) | Co-oxidant | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (0.5) | Benzoquinone | Silyl enol ether | Acetonitrile | RT | 6 | 80 (2 steps) | [16] |
| Pd₂(dba)₃·CHCl₃ (0.2) | Diallyl carbonate | Silyl enol ether | Acetonitrile | 40 | 3 | 96 | [14] |
Table 3: Catalyst Performance in Ring-Closing Metathesis for 5-Membered Rings
| Catalyst (mol%) | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grubbs II (0.5) | N,N-diallyl-4-methylbenzenesulfonamide | CH₂Cl₂ | 25 | 0.17 | <40 | [10] |
| Hoveyda-Grubbs II (0.5) | N,N-diallyl-4-methylbenzenesulfonamide | CH₂Cl₂ | 25 | 0.17 | >95 | [10] |
Experimental Protocols
Protocol 1: Nazarov Cyclization using SnCl₄
This protocol is adapted from a literature procedure.[1]
-
Dissolve the divinyl ketone (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of tin(IV) chloride (SnCl₄, 2.0 equiv) in DCM dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Stir the mixture vigorously for 15 minutes.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Saegusa-Ito Oxidation (Two-Step)
This protocol is a general representation based on literature methods.[14]
Step A: Formation of the Silyl Enol Ether
-
To a solution of the ketone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add trimethylsilyl chloride (TMSCl) (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., pentane or diethyl ether).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude silyl enol ether.
Step B: Palladium-Catalyzed Oxidation
-
Dissolve the crude silyl enol ether from Step A in anhydrous acetonitrile (MeCN) under an inert atmosphere.
-
Add palladium(II) acetate (Pd(OAc)₂) (0.05 - 1.0 equiv).
-
Add a co-oxidant such as benzoquinone (1.0 - 2.0 equiv).
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Ring-Closing Metathesis using Grubbs II Catalyst
This protocol is a general procedure for RCM.[10]
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the diene substrate (1.0 equiv) in a degassed, anhydrous solvent such as dichloromethane or toluene to a concentration of 0.001-0.1 M.
-
Add the Grubbs second-generation catalyst (1-5 mol%) to the solution.
-
Heat the reaction mixture to the desired temperature (typically 25-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Nazarov Cyclization.
Caption: Two-step workflow for the Saegusa-Ito Oxidation.
Caption: General experimental workflow for Ring-Closing Metathesis.
References
- 1. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 2. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 3. Nazarov Cyclization [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]
- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Ring Closing Metathesis [organic-chemistry.org]
- 12. Competitive isomerization and catalyst decomposition during ring-closing metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Saegusa-Ito Oxidation | NROChemistry [nrochemistry.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. synarchive.com [synarchive.com]
Technical Support Center: 3-Cyclopenten-1-one Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Cyclopenten-1-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this versatile reagent.
I. General Troubleshooting & FAQs
This section covers issues that are common across various reactions involving this compound.
Q1: My reaction is showing a complex mixture of products, and the yield of my desired product is low. What are the general considerations for working with this compound?
A1: Low yields and the formation of multiple products are common challenges when working with this compound. Here are some initial troubleshooting steps:
-
Purity of Starting Material: Ensure the purity of your this compound. Impurities can lead to unpredictable side reactions.
-
Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and solvent. Undesired side reactions can be highly sensitive to these conditions.
-
Isomerization: this compound can isomerize to the more stable, conjugated 2-Cyclopenten-1-one under both acidic and basic conditions. This isomerization can lead to different reactivity and the formation of undesired regioisomers. Consider using milder reaction conditions to minimize this side reaction.
-
Polymerization: this compound and its isomer, 2-Cyclopenten-1-one, can be prone to polymerization, especially in the presence of strong acids, bases, or upon prolonged heating. This can result in the formation of insoluble materials and a significant reduction in the yield of the desired product.
Logical Relationship: Potential Fates of this compound in a Reaction
Caption: Possible reaction pathways for this compound.
II. Michael Addition Reactions
The Michael addition, or conjugate addition, is a common reaction for this compound. However, as it is not an α,β-unsaturated ketone, this reaction often proceeds after in-situ isomerization to 2-Cyclopenten-1-one.
Troubleshooting Guide & FAQs
Q2: I am attempting a Michael addition with a thiol to this compound, but I am getting a low yield of the expected 1,3-adduct. What are the likely side products?
A2: Low yields in this reaction are often due to a combination of factors, including the isomerization of the starting material. The expected product is the result of the thiol adding to the isomerized 2-Cyclopenten-1-one.
Common Side Products:
-
1,2-Addition Product: While 1,4-addition is generally favored with soft nucleophiles like thiols, some 1,2-addition to the carbonyl group may occur, leading to a tertiary alcohol.
-
Di-substituted Products: If an excess of the Michael acceptor is present, or if the reaction conditions are not carefully controlled, a second addition of the cyclopentenone to the initial product can occur.
-
Polymer: As mentioned previously, polymerization of the cyclopentenone starting material can be a significant side reaction, particularly under strongly basic conditions.
Q3: My Michael addition reaction is sluggish, and I'm observing unreacted starting material even after extended reaction times. How can I improve the reaction rate and yield?
A3: A sluggish reaction can be due to several factors related to the reactants and conditions.
-
Catalyst Activity: If using a base catalyst, ensure it is strong enough to deprotonate the thiol and facilitate the isomerization to 2-cyclopentenone, but not so strong that it promotes excessive polymerization. Triethylamine is a commonly used base for this purpose.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents are generally suitable for Michael additions.
-
Temperature: Gently heating the reaction mixture may increase the rate of both the desired reaction and the isomerization. However, excessive heat can promote polymerization.
Experimental Protocol: Michael Addition of Thiophenol to this compound
This protocol is adapted from procedures for similar α,β-unsaturated systems and should be optimized for your specific setup.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane at room temperature, add thiophenol (1.1 eq).
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-(phenylthio)cyclopentan-1-one.
Experimental Workflow: Thiol-Michael Addition
Caption: A typical workflow for a base-catalyzed thiol-Michael addition.
III. Aldol Condensation Reactions
This compound can undergo aldol-type reactions, acting as both an electrophile and, after deprotonation, a nucleophile. Self-condensation is a common side reaction to consider.
Troubleshooting Guide & FAQs
Q4: I am trying to perform a crossed aldol condensation with this compound and another carbonyl compound, but I am mainly getting the self-condensation product. How can I favor the crossed product?
A4: Suppressing self-condensation is a common challenge in crossed aldol reactions.
-
Order of Addition: Slowly add the this compound to a mixture of the base and the other carbonyl compound. This keeps the concentration of the enolizable this compound low, minimizing self-condensation.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) to pre-form the enolate of one carbonyl component before adding the other.
-
Reactivity of the Electrophile: Use a non-enolizable aldehyde (e.g., benzaldehyde) or a more reactive aldehyde as the electrophilic partner.
Common Side Products in Aldol Reactions:
| Side Product | Description | Conditions Favoring Formation |
| Self-Condensation Product | Dimerization of this compound followed by dehydration. | High concentration of this compound, slow addition of the other carbonyl. |
| Isomerized Products | Aldol reaction of the isomerized 2-Cyclopenten-1-one. | Basic or acidic conditions. |
| Poly-condensation Products | Formation of trimers and higher oligomers. | Strong basic conditions, prolonged reaction times, or high temperatures. |
Experimental Protocol: Base-Catalyzed Self-Aldol Condensation of Cyclopentanone (as an illustrative example)
Materials:
-
Cyclopentanone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (for neutralization)
Procedure:
-
Dissolve cyclopentanone (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH (e.g., 10-15 M) dropwise with stirring.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC.
-
After the reaction is complete, neutralize the mixture with HCl.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt.
-
Remove the solvent under reduced pressure and purify the product, typically by distillation or chromatography.
IV. Diels-Alder Reactions
This compound can act as a dienophile in Diels-Alder reactions. Its reactivity is influenced by the ketone group, which is electron-withdrawing.
Troubleshooting Guide & FAQs
Q5: My Diels-Alder reaction with this compound is giving a mixture of endo and exo products. How can I control the stereoselectivity?
A5: The endo product is often the kinetically favored product in Diels-Alder reactions due to secondary orbital interactions. However, the exo product is typically more thermodynamically stable.
-
Temperature Control: Lower reaction temperatures generally favor the formation of the kinetic endo product. Higher temperatures can lead to a retro-Diels-Alder reaction and equilibration to the more stable exo product.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate and selectivity of the Diels-Alder reaction, often favoring the endo product.
Q6: I am observing a low yield in my Diels-Alder reaction, and a significant amount of starting material remains. What could be the issue?
A6: Low conversion in a Diels-Alder reaction can be due to several factors.
-
Reactivity of the Diene: Ensure you are using a reactive diene. Electron-donating groups on the diene can increase the reaction rate.
-
Reaction Temperature and Time: The reaction may require heating to overcome the activation energy. Monitor the reaction over time to determine the optimal reaction duration. Prolonged heating can lead to decomposition or retro-Diels-Alder reaction.
-
Dimerization of Diene: Some dienes, like cyclopentadiene, readily dimerize at room temperature. It may be necessary to "crack" the dimer by heating just before use.
Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride (as an illustrative example)
This is a classic Diels-Alder reaction protocol. The reaction with this compound would follow a similar principle but may require different reaction conditions.
Materials:
-
Dicyclopentadiene (to be cracked to cyclopentadiene)
-
Maleic anhydride
-
Ethyl acetate
-
Hexane
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat the dicyclopentadiene to induce the retro-Diels-Alder reaction. Collect the freshly distilled cyclopentadiene (b.p. ~40 °C) and keep it cold.
-
Dissolve maleic anhydride (1.0 eq) in ethyl acetate in a flask.
-
Add hexane to the solution.
-
Slowly add the freshly prepared cyclopentadiene (1.1 eq) to the maleic anhydride solution.
-
The reaction is often exothermic and may proceed at room temperature. The product may precipitate out of solution.
-
Cool the mixture in an ice bath to complete crystallization.
-
Collect the product by vacuum filtration and wash with cold hexane.
Diels-Alder Reaction Workflow
Stability issues of 3-Cyclopenten-1-one under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-Cyclopenten-1-one, particularly under acidic experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Frequently Asked Questions (FAQs)
Q1: I am using this compound in an acidic reaction medium and I'm observing the formation of a new, unexpected product. What is likely happening?
A1: The most common stability issue with this compound under acidic conditions is its isomerization to the thermodynamically more stable α,β-unsaturated isomer, 2-Cyclopenten-1-one. This occurs because the double bond migrates into conjugation with the carbonyl group, a process that is readily catalyzed by acids.
Q2: My reaction mixture containing this compound and a Lewis acid has turned into a thick, dark, and intractable material. What could be the cause?
A2: This is a strong indication of acid-catalyzed polymerization. Lewis acids, in particular, can initiate the polymerization of cyclopentenone, leading to the formation of polyolefin chains with ketone functionalities. This process can be rapid and may result in the complete consumption of your starting material into a complex polymeric mixture.
Q3: After working up my reaction, which was performed in an aqueous acidic solution, I have a significant amount of a more polar byproduct. What might this be?
A3: In the presence of water and an acid catalyst, this compound can undergo a Michael addition of water (hydration) across the double bond. This would lead to the formation of 3-hydroxycyclopentanone, a more polar compound due to the addition of the hydroxyl group.
Q4: How can I minimize the isomerization of this compound to 2-Cyclopenten-1-one in my experiments?
A4: To minimize isomerization, consider the following strategies:
-
Use milder acidic conditions: Opt for weaker Brønsted acids or use the minimum necessary catalytic amount of a stronger acid.
-
Lower the reaction temperature: Isomerization is a thermally dependent process. Running your reaction at a lower temperature can significantly reduce the rate of this side reaction.
-
Reduce reaction time: The extent of isomerization will increase with prolonged exposure to acidic conditions.
-
In situ consumption: If possible, design your reaction so that the this compound reacts with your desired substrate as soon as it is introduced into the acidic medium.
Q5: Are there any recommended storage conditions to ensure the stability of this compound?
A5: To maintain the purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation and to protect it from acidic vapors.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Appearance of a new, less polar spot on TLC or a new peak in GC/HPLC with a slightly different retention time. | Isomerization: The this compound is likely isomerizing to the more stable 2-Cyclopenten-1-one. | • Confirm the identity of the new peak by co-injection with a standard of 2-Cyclopenten-1-one or by spectroscopic analysis (NMR, MS).• Implement the strategies outlined in FAQ Q4 to minimize isomerization. |
| Reaction solution becomes viscous, darkens, and yields are significantly low. | Polymerization: The acidic catalyst is inducing the polymerization of the cyclopentenone monomer. | • Reduce the concentration of the acid catalyst.• Switch from a Lewis acid to a milder Brønsted acid.• Perform the reaction at a significantly lower temperature.• Consider a different synthetic route that avoids strongly acidic conditions. |
| Formation of a significant amount of a more polar byproduct, especially in aqueous acidic media. | Hydration (Michael Addition of Water): The enone system is being hydrated to form 3-hydroxycyclopentanone. | • Use anhydrous solvents and reagents if your reaction chemistry permits.• Minimize the amount of water present in the reaction mixture.• If water is a necessary component, try to buffer the system to a less acidic pH if possible. |
| Inconsistent reaction outcomes and yields. | Variable Purity of Starting Material: The this compound starting material may already contain varying amounts of the 2-isomer or other impurities. | • Analyze the purity of your this compound by GC, HPLC, or NMR before use.• If necessary, purify the starting material by distillation or chromatography. |
Data Presentation
The following tables provide illustrative data on the stability of this compound under various acidic conditions. Please note that this data is representative and intended for guidance purposes only. Actual rates of degradation will depend on the specific experimental conditions, including the nature of the acid, solvent, temperature, and concentration.
Table 1: Illustrative Isomerization of this compound to 2-Cyclopenten-1-one in Different Acidic Media
| Acidic Medium (0.1 M in Acetonitrile) | Temperature (°C) | Time (hours) | % this compound Remaining (Illustrative) | % 2-Cyclopenten-1-one Formed (Illustrative) |
| p-Toluenesulfonic Acid | 25 | 1 | 85 | 15 |
| p-Toluenesulfonic Acid | 25 | 4 | 55 | 45 |
| p-Toluenesulfonic Acid | 50 | 1 | 40 | 60 |
| Acetic Acid | 25 | 4 | >95 | <5 |
| Boron Trifluoride Etherate | 0 | 0.5 | 60 | 40 |
| Boron Trifluoride Etherate | 25 | 0.5 | <10 | >90 |
Table 2: Illustrative Degradation of this compound in Aqueous Acidic Buffers
| pH of Aqueous Buffer | Temperature (°C) | Time (hours) | % this compound Remaining (Illustrative) | Primary Degradation Product(s) |
| 2 (HCl/KCl) | 37 | 2 | 70 | 2-Cyclopenten-1-one, 3-Hydroxycyclopentanone |
| 4 (Acetate) | 37 | 2 | 90 | 2-Cyclopenten-1-one |
| 6 (Phosphate) | 37 | 2 | >98 | - |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound under Acidic Conditions using HPLC
This protocol provides a framework for assessing the stability of this compound in a given acidic medium.
1. Materials:
-
This compound
-
2-Cyclopenten-1-one (as a reference standard)
-
Acid catalyst of choice (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile/water mixture)
2. Procedure:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).
-
In a reaction vessel maintained at the desired temperature, add the solvent and the acid catalyst.
-
At time t=0, add a known volume of the this compound stock solution to the acidic medium.
-
At specified time intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing an excess of the quenching solution.
-
Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by HPLC. The separation of this compound and 2-Cyclopenten-1-one can typically be achieved on a C18 column with an isocratic mobile phase of acetonitrile and water. Monitor the elution profile using a UV detector at a wavelength where both isomers absorb (e.g., 210 nm).
-
Quantify the percentage of remaining this compound and formed 2-Cyclopenten-1-one at each time point by comparing the peak areas to a calibration curve or by assuming equal response factors for the two isomers.
Visualizations
Caption: Acid-catalyzed isomerization of this compound.
Caption: Lewis acid-catalyzed polymerization of this compound.
Caption: Experimental workflow for stability testing.
Technical Support Center: Purification of 3-Cyclopenten-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Cyclopenten-1-one.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.
Issue 1: Low Yield of Purified this compound
Low recovery of the target compound after purification is a frequent challenge. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Recommended Solutions |
| Product Instability | This compound, as an α,β-unsaturated ketone, can be sensitive to heat, light, and both acidic and basic conditions, leading to degradation or polymerization.[1] Work at lower temperatures when possible, use neutral pH buffered solutions, and protect the compound from light. |
| Incomplete Extraction | The polarity of this compound may lead to inefficient extraction from the reaction mixture or aqueous washes. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). |
| Co-elution with Impurities | During chromatography, the product may co-elute with impurities, leading to the discarding of mixed fractions. Optimize chromatographic conditions (see Issue 2) or employ an orthogonal purification technique like fractional distillation. |
| Volatility | This compound is a relatively volatile compound. Avoid excessive heating and prolonged exposure to high vacuum during solvent removal to prevent product loss. |
| Polymerization | The presence of acidic or basic impurities, or exposure to high temperatures, can catalyze the polymerization of this compound. Ensure all glassware is clean and free of contaminants. Consider adding a radical inhibitor like BHT if polymerization is suspected. |
Issue 2: Poor Separation During Column Chromatography
Achieving high purity of this compound via column chromatography can be challenging due to its polarity and potential for interaction with the stationary phase.
| Potential Cause | Recommended Solutions |
| Inappropriate Stationary Phase | While silica gel is common, its acidic nature can cause degradation of sensitive compounds like α,β-unsaturated ketones. Consider using deactivated (neutral) silica gel or alumina. For highly polar impurities, reverse-phase chromatography (C18) might be a better option. |
| Suboptimal Mobile Phase | The chosen eluent system may not provide sufficient resolution. For normal-phase chromatography, start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or diethyl ether. A gradient elution is often more effective than isocratic elution. |
| Column Overloading | Applying too much crude product to the column leads to poor separation. As a general rule, the amount of crude material should be about 1-2% of the mass of the stationary phase for difficult separations. |
| Compound Degradation on Column | The acidity of silica gel can lead to decomposition of this compound during purification. This can be tested by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have formed. Using a less acidic stationary phase or adding a small amount of a neutralizer like triethylamine to the eluent can mitigate this. |
| Sample Application Issues | Improper loading of the sample can cause band broadening. Dissolve the crude product in a minimal amount of the initial mobile phase or a less polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column. |
Issue 3: Difficulties with Fractional Distillation
Fractional distillation is a viable method for purifying this compound, especially on a larger scale. However, issues such as thermal degradation and incomplete separation can occur.
| Potential Cause | Recommended Solutions |
| Thermal Degradation | Prolonged heating can cause decomposition or polymerization of this compound.[2] Perform the distillation under reduced pressure to lower the boiling point. Ensure the heating mantle temperature is not excessively high. |
| Insufficient Separation | If the boiling points of the impurities are close to that of this compound, a standard distillation setup may not provide adequate separation. Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) and maintain a slow, steady distillation rate. |
| Foaming or Bumping | The crude material may foam or bump violently upon heating. Use a sufficiently large distillation flask (no more than half full) and add boiling chips or a magnetic stir bar to ensure smooth boiling. |
| Column Flooding | An excessive heating rate can lead to the fractionating column flooding, which reduces separation efficiency. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
Common impurities often depend on the synthetic route. If prepared by the oxidation of 3-cyclopenten-1-ol, impurities may include unreacted starting material, over-oxidation products (e.g., diones or ring-opened products), and potentially chlorinated byproducts if chlorine-based oxidizing agents are used.
Q2: What are the ideal storage conditions for purified this compound?
To minimize degradation and polymerization, this compound should be stored at low temperatures (refrigerated or frozen), under an inert atmosphere (nitrogen or argon), and protected from light.[3]
Q3: Can this compound be purified by recrystallization?
While this compound is a liquid at room temperature, it can sometimes be crystallized at low temperatures. Finding a suitable solvent or solvent system is key. Common solvents for the recrystallization of related cyclopentenone derivatives include mixtures of a polar solvent (like acetone or ethyl acetate) and a non-polar solvent (like hexanes).
Q4: How can I monitor the purity of this compound during purification?
Gas chromatography (GC) is an excellent technique for monitoring the purity of this compound, providing quantitative information on the main component and any volatile impurities. Thin-layer chromatography (TLC) can also be used for rapid, qualitative assessment of fractions during column chromatography.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Column Packing: A glass column is slurry-packed with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Fraction Collection: Fractions are collected and analyzed by TLC or GC to identify those containing the pure product.
-
Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure, keeping the temperature low to avoid product loss.
Protocol 2: Purification by Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed fractionating column, a condenser, and a receiving flask. Ensure all joints are well-sealed for vacuum application.
-
Charging the Flask: The crude this compound is placed in the distillation flask with boiling chips or a stir bar.
-
Applying Vacuum: The system is slowly evacuated to the desired pressure.
-
Heating: The distillation flask is gently heated in a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound at the applied pressure. Discard the initial lower-boiling forerun and the higher-boiling residue.
Data Presentation
The following table provides a qualitative comparison of the common purification techniques for this compound, as specific quantitative data is highly dependent on the initial purity of the crude material and the precise experimental conditions.
| Purification Method | Typical Purity | Typical Yield | Throughput | Key Considerations |
| Fractional Distillation | Good to Excellent | Good | High | Effective for large quantities; requires impurities to have different boiling points; risk of thermal degradation. |
| Flash Column Chromatography | Excellent | Moderate to Good | Low to Moderate | High resolution for removing closely related impurities; potential for product degradation on acidic silica gel. |
| Low-Temperature Recrystallization | Excellent | Variable | Low | Can provide very high purity if suitable solvent is found; may not be feasible for all impurity profiles. |
Visualizations
Logical Workflow for Purification of this compound
Caption: A logical workflow for selecting a purification strategy for this compound.
Potential Degradation Pathways for this compound
Caption: Potential degradation pathways for this compound under various conditions.
References
Optimizing reaction conditions for 3-Cyclopenten-1-one alkylation
Welcome to the technical support center for the alkylation of 3-cyclopenten-1-one. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the alkylation of this compound?
The alkylation of this compound presents several challenges due to its structure. The key issues include:
-
Regioselectivity: Deprotonation can occur at either the α-position (C2) or the γ-position (C5), leading to two different enolates and subsequent alkylation products. Controlling which position reacts is crucial.
-
Polyalkylation: The mono-alkylated product can be deprotonated again and react with the alkylating agent, leading to di- or poly-alkylated byproducts. This is especially problematic under thermodynamic conditions.[1]
-
O- vs. C-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is typically desired, O-alkylation can be a competing side reaction, particularly with hard electrophiles.[2]
-
1,4-Conjugate Addition (Michael Addition): The enone system is susceptible to nucleophilic attack at the β-carbon, which can compete with the desired α-alkylation.
-
Enolate Stability and Formation: Choosing the correct base and reaction conditions to generate the desired enolate (kinetic vs. thermodynamic) is critical for controlling the reaction's outcome.[3][4]
Q2: How do I control regioselectivity between the α (C2) and γ (C5) positions?
Controlling regioselectivity depends on the choice of enolate formed—kinetic or thermodynamic.
-
Kinetic Enolate (γ-alkylation at C5): This enolate forms faster and is favored under irreversible conditions. To favor the kinetic product, use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF.[2][3][5] The proton at C5 is generally more accessible and kinetically more acidic.
-
Thermodynamic Enolate (α-alkylation at C2): This enolate is more stable due to the resulting conjugated double bond system. It is favored under equilibrium conditions. To achieve this, use a weaker base (e.g., NaH, NaOEt) at higher temperatures (from 0 °C to room temperature).[3][4] These conditions allow for proton exchange, leading to the more stable enolate.
Q3: What is the difference between a kinetic and a thermodynamic enolate?
The difference lies in the conditions of their formation and their relative stability.[3]
-
Kinetic Enolate: Forms faster by removing the most sterically accessible α-proton. It is favored by strong, bulky bases and low temperatures.[4]
-
Thermodynamic Enolate: Is the more stable enolate, typically with a more substituted double bond. It is favored by weaker bases and higher temperatures, which allow the system to reach equilibrium.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of this compound.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Inefficient Deprotonation | The chosen base may not be strong enough to deprotonate the ketone. The pKa of the base's conjugate acid should be higher than that of the α-proton on the ketone.[6] For full deprotonation, switch to a stronger base like LDA or NaH. |
| Incorrect Reaction Temperature | Enolate formation is highly temperature-sensitive. For kinetic enolates (LDA), maintain a low temperature (-78 °C). For thermodynamic enolates, ensure the temperature is sufficient to reach equilibrium (e.g., 0 °C to 25 °C).[7] |
| Poor Quality Reagents | Ensure the solvent is anhydrous, the base has not degraded, and the alkylating agent is pure. LDA is particularly sensitive to moisture and should be freshly prepared or titrated. |
| Unreactive Alkylating Agent | The SN2 reaction requires a good leaving group (I > Br > Cl >> OTs).[1] Primary and methyl halides are most effective. Secondary and tertiary halides are poor substrates due to competing elimination reactions. |
Problem 2: Formation of Multiple Products
| Potential Cause | Suggested Solution |
| Mixture of Regioisomers | Reaction conditions are allowing for a mixture of kinetic and thermodynamic enolates. For kinetic control, add the ketone solution slowly to a slight excess of LDA at -78 °C. For thermodynamic control, allow more time at a higher temperature with a weaker base. |
| Polyalkylation | This occurs when the mono-alkylated product is deprotonated and reacts further. Use a strong base like LDA to ensure complete conversion of the starting material to the enolate before adding the alkylating agent. Use a slight excess (e.g., 1.1 equivalents) of the enolate relative to the alkylating agent. |
| O-Alkylation Product Detected | O-alkylation is favored by hard electrophiles and certain counter-ions. Use softer alkylating agents (e.g., alkyl iodides). The use of lithium-based enolates generally favors C-alkylation. |
| Michael Addition Byproducts | This can occur if the enolate acts as a Michael donor. Using less reactive enolates or protecting the double bond (if the synthetic route allows) can mitigate this. The Stork enamine synthesis is an alternative that often provides better control.[8] |
Data & Reaction Parameters
Table 1: Base and Temperature Effects on Enolate Formation
| Parameter | Kinetic Control (γ-Alkylation) | Thermodynamic Control (α-Alkylation) |
| Base | Lithium Diisopropylamide (LDA) | Sodium Hydride (NaH), Sodium Ethoxide (NaOEt) |
| Temperature | -78 °C | 0 °C to 25 °C |
| Solvent | Tetrahydrofuran (THF), Diethyl Ether | Tetrahydrofuran (THF), Dimethylformamide (DMF) |
| Key Feature | Fast, irreversible deprotonation | Reversible, equilibrium conditions |
Experimental Protocols
Protocol 1: General Procedure for Kinetic Alkylation (γ-Alkylation)
This protocol is a representative example for achieving alkylation at the C5 position.
1. Reagent Preparation:
- Prepare a solution of diisopropylamine (1.1 mmol) in anhydrous THF (5 mL) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 mmol) dropwise. Stir for 30 minutes at -78 °C to form LDA.
2. Enolate Formation:
- In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (2 mL).
- Add the ketone solution dropwise to the LDA solution at -78 °C.
- Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.
3. Alkylation:
- Add the alkyl halide (e.g., methyl iodide, 1.05 mmol) dropwise to the enolate solution at -78 °C.
- Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
4. Workup and Purification:
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Allow the mixture to warm to room temperature.
- Extract the aqueous layer with diethyl ether (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography.
Visual Guides
Experimental Workflow
Caption: General workflow for the kinetic alkylation of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision-making flowchart for troubleshooting low-yield reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Enolates Formation and Reactions: Aldol, Alkylation, and More [eureka.patsnap.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Preventing polymerization of 3-Cyclopenten-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the handling, storage, and use of 3-Cyclopenten-1-one to prevent its polymerization. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to polymerization?
A1: this compound is susceptible to polymerization due to a combination of ring strain in the five-membered ring and the presence of an α,β-unsaturated ketone. This conjugated system is reactive and can undergo polymerization through mechanisms such as Michael addition or free-radical pathways, especially when exposed to heat, light, or impurities.
Q2: What are the signs of this compound polymerization?
A2: Polymerization can be identified by several observable changes, including:
-
An increase in viscosity, leading to the formation of a viscous liquid or a solid mass.
-
Discoloration of the sample, often turning yellow or brown.
-
The appearance of insoluble particulate matter in the solution.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize the risk of polymerization, this compound should be stored at low temperatures, ideally between -20°C and -80°C. It is crucial to store it in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, and to protect it from light by using an amber vial or by wrapping the container in aluminum foil.
Q4: Should I store this compound neat or in a solution?
A4: Storing this compound as a dilute solution in a dry, aprotic solvent (e.g., anhydrous diethyl ether or dichloromethane) can significantly enhance its stability. This reduces the concentration of the monomer, thereby decreasing the rate of intermolecular reactions that lead to polymerization.
Q5: What types of polymerization inhibitors are effective for this compound?
A5: Free-radical inhibitors are commonly used to stabilize α,β-unsaturated ketones. Phenolic compounds are particularly effective, especially in the presence of oxygen.[1] Commonly used inhibitors include:
-
Butylated Hydroxytoluene (BHT)
-
Hydroquinone (HQ)
-
4-Methoxyphenol (MEHQ)
Q6: How can I remove the polymerization inhibitor before my reaction?
A6: Phenolic inhibitors like BHT or hydroquinone can typically be removed by washing the solution with a dilute aqueous base (e.g., 1% NaOH solution) or by column chromatography on silica gel.[1] The choice of method should be compatible with the stability of your other reagents.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Sample has become viscous or solidified | Polymerization has occurred due to improper storage (e.g., elevated temperature, exposure to air/light). | If polymerization is extensive, the sample is likely unusable. For future prevention, strictly adhere to recommended storage conditions (low temperature, inert atmosphere, protection from light). |
| Discoloration of the sample (yellowing/browning) | Minor polymerization or degradation has occurred. | The product may still be usable after purification. Consider purification by distillation or chromatography immediately before use. Ensure the purified material is stored correctly with an inhibitor. |
| Inconsistent reaction results | Partial polymerization of the starting material. | Use freshly purified this compound for your reactions. If using a stored solution, ensure it has been properly inhibited and stored. Consider analyzing the purity of your starting material by techniques like NMR or GC before use. |
| Precipitate forms in solution | Polymer has formed and is precipitating out of the solvent. | Filter the solution to remove the polymer. The remaining monomer solution may be usable but should be quantified and used promptly. For prevention, ensure the solvent is dry and consider adding a polymerization inhibitor. |
Polymerization Inhibitors for this compound
The following table summarizes common free-radical inhibitors used to stabilize reactive monomers like this compound. The concentrations are typical starting points and may need to be optimized for specific storage durations and conditions.
| Inhibitor | Typical Concentration (ppm) | Mechanism of Action | Removal Method |
| Butylated Hydroxytoluene (BHT) | 100 - 500 | Radical Scavenger (Hydrogen Donor) | Basic wash, Column Chromatography |
| Hydroquinone (HQ) | 100 - 500 | Radical Scavenger (Hydrogen Donor) | Basic wash, Column Chromatography |
| 4-Methoxyphenol (MEHQ) | 100 - 500 | Radical Scavenger (Hydrogen Donor) | Basic wash, Column Chromatography |
| TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) | 50 - 200 | Stable Free Radical (Radical Trap) | Column Chromatography |
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor
This protocol describes the procedure for adding a phenolic inhibitor to this compound for storage.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT) or Hydroquinone (HQ)
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Dry, inert atmosphere (glovebox or Schlenk line)
-
Amber glass vial with a septum-lined cap
Procedure:
-
Prepare Inhibitor Stock Solution: In an inert atmosphere, prepare a stock solution of the chosen inhibitor (e.g., 1 mg/mL of BHT in anhydrous diethyl ether).
-
Dilute Monomer: In a separate dry flask under an inert atmosphere, dilute the this compound with the anhydrous solvent to the desired storage concentration (e.g., 1 M).
-
Add Inhibitor: Using a syringe, add the appropriate volume of the inhibitor stock solution to the monomer solution to achieve the desired final inhibitor concentration (e.g., 200 ppm).
-
Mix and Store: Gently swirl the solution to ensure homogeneity. Transfer the stabilized solution to a pre-dried amber vial, flush with inert gas, and seal tightly with the septum-lined cap.
-
Storage: Store the vial at or below -20°C.
Protocol 2: Removal of Phenolic Inhibitor Prior to Reaction
This protocol outlines the removal of BHT or HQ from a solution of this compound using a basic wash.
Materials:
-
Stabilized solution of this compound in an organic solvent (e.g., diethyl ether)
-
1% aqueous Sodium Hydroxide (NaOH) solution, pre-chilled
-
Saturated aqueous Sodium Chloride (brine) solution, pre-chilled
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Ice bath
Procedure:
-
Transfer to Separatory Funnel: Place the solution of this compound into a separatory funnel.
-
Basic Wash: Add an equal volume of cold 1% NaOH solution to the separatory funnel. Gently invert the funnel several times to mix the layers (vigorous shaking can cause emulsions). Allow the layers to separate and discard the aqueous (lower) layer. Repeat the wash two more times.
-
Brine Wash: Wash the organic layer with an equal volume of cold saturated brine solution to remove any residual NaOH and water. Discard the aqueous layer.
-
Dry the Organic Layer: Transfer the organic layer to a clean, dry flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes to ensure all water is absorbed.
-
Isolate the Monomer: Filter or decant the dried organic solution to remove the drying agent. The resulting solution contains inhibitor-free this compound and should be used immediately.
Visualizations
Caption: A simplified logical workflow of free-radical polymerization.
Caption: Mechanism of polymerization inhibition by a phenolic compound.
Caption: A troubleshooting workflow for handling this compound.
References
Technical Support Center: Troubleshooting 3-Cyclopenten-1-one Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during reactions involving 3-Cyclopenten-1-one, focusing on troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in reactions with this compound?
A1: Low conversion rates in this compound reactions can often be attributed to several key factors:
-
Reagent Quality and Stoichiometry: Impurities in starting materials, solvents, or catalysts can inhibit the reaction. Incorrect stoichiometry of reactants can also lead to incomplete conversion.
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can result in low yields. The choice of solvent and catalyst is also critical and can significantly impact the reaction outcome.
-
Side Reactions: this compound is susceptible to side reactions such as polymerization, especially under acidic or basic conditions. Self-condensation or other undesired reactions can also consume starting materials.[1]
-
Product Instability: The desired product may be unstable under the reaction or workup conditions, leading to degradation and lower isolated yields.
Q2: How can I minimize the polymerization of this compound during a reaction?
A2: Polymerization is a common side reaction.[1][2] To minimize this:
-
Control Temperature: Perform the reaction at the lowest effective temperature.
-
Optimize Catalyst Concentration: Use the minimum amount of acid or base catalyst required. High concentrations can promote polymerization.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-initiated polymerization.
-
Use of Inhibitors: In some cases, adding a radical inhibitor can prevent polymerization.
-
Slow Addition: Adding the catalyst or this compound slowly to the reaction mixture can help maintain a low concentration of reactive species, thus reducing polymerization.
Q3: My reaction is sluggish. How can I increase the reaction rate without promoting side reactions?
A3: To increase the reaction rate judiciously:
-
Increase Temperature Moderately: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts by techniques like TLC or GC.
-
Screen Catalysts: Experiment with different catalysts. For instance, in a Michael addition, a stronger, non-nucleophilic base might improve the rate of deprotonation of the nucleophile.
-
Change Solvent: The polarity of the solvent can significantly affect reaction rates. Switching to a more polar or less polar solvent, depending on the reaction mechanism, can be beneficial.
-
Increase Concentration: Increasing the concentration of the reactants can sometimes improve the reaction rate, but be mindful of potential precipitation or increased side reactions.
Troubleshooting Guides
Low Yield in Michael Addition Reactions
The Michael addition, or conjugate addition, of a nucleophile to the β-carbon of this compound is a common transformation.
Problem: Low yield of the 1,4-adduct.
Below is a troubleshooting workflow to address this issue:
This protocol is a representative procedure for a Michael addition to an α,β-unsaturated ketone.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane at room temperature, add thiophenol (1.1 eq).
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 3-(phenylthio)cyclopentan-1-one.
The following table provides representative data on how reaction conditions can affect the yield of a Michael addition.
| Entry | Nucleophile | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | Et3N (1.2) | CH2Cl2 | 25 | 4 | 85 |
| 2 | Thiophenol | DBU (1.1) | THF | 25 | 2 | 92 |
| 3 | Aniline | - | Neat | 80 | 12 | 65 |
| 4 | Aniline | Sc(OTf)3 (0.1) | MeCN | 50 | 8 | 78 |
| 5 | Diethyl Malonate | NaOEt (0.1) | EtOH | 78 | 6 | 75 |
Low Yield in Nazarov Cyclization
The Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones.[3][4][5] Low conversion can be a significant issue.
Problem: Inefficient cyclization of a divinyl ketone precursor.
This protocol provides a general procedure for the Nazarov cyclization of a divinyl ketone.
Materials:
-
Divinyl ketone
-
Lewis acid (e.g., FeCl3, BF3·OEt2)
-
Anhydrous solvent (e.g., CH2Cl2, DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the divinyl ketone (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the Lewis acid (1.1 - 2.0 eq) dropwise.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO3.
-
Extract the product with an organic solvent, wash with brine, and dry over Na2SO4.
-
Concentrate the solution and purify the crude product by column chromatography.
The following table illustrates the impact of different Lewis acids and temperatures on the yield of a model Nazarov cyclization.
| Entry | Divinyl Ketone Substituent | Lewis Acid (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | FeCl3 (1.5) | CH2Cl2 | 25 | 2 | 75 |
| 2 | Phenyl | BF3·OEt2 (1.5) | CH2Cl2 | 0 | 4 | 82 |
| 3 | Alkyl | SnCl4 (2.0) | DCE | 50 | 1 | 65 |
| 4 | Alkyl | H2SO4 (conc.) | - | 25 | 0.5 | 50 |
Low Yield in Pauson-Khand Reactions
The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, often mediated by cobalt or other transition metals.[6][7][8]
Problem: Low yield of the desired cyclopentenone.
This table shows representative yields for the Pauson-Khand reaction under various conditions.
| Entry | Metal Catalyst | Promoter | Solvent | Temperature (°C) | CO Pressure (atm) | Yield (%) |
| 1 | Co2(CO)8 | - | Toluene | 110 | 1 | 45 |
| 2 | Co2(CO)8 | NMO | CH2Cl2 | 40 | 1 | 70 |
| 3 | [Rh(CO)2Cl]2 | - | Toluene | 80 | 1 | 85 |
| 4 | Fe(CO)5 | Light (hν) | Hexane | 25 | 1 | 55 |
This is a general procedure for an intramolecular Pauson-Khand reaction.
Materials:
-
Enyne substrate
-
Dicobalt octacarbonyl (Co2(CO)8)
-
N-Methylmorpholine N-oxide (NMO) (as a promoter)
-
Anhydrous solvent (e.g., CH2Cl2)
-
Silica gel
Procedure:
-
In a flask, dissolve the enyne (1.0 eq) in the anhydrous solvent.
-
Add Co2(CO)8 (1.1 eq) and stir at room temperature until the cobalt-alkyne complex formation is complete (indicated by a color change and TLC).
-
Add NMO (3.0 eq) in portions.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, pass the reaction mixture through a short plug of silica gel to remove cobalt residues.
-
Concentrate the filtrate and purify the product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 4. Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach [mdpi.com]
- 5. Nazarov Cyclization [organic-chemistry.org]
- 6. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Pauson-Khand Reaction [organic-chemistry.org]
Technical Support Center: Scalable Synthesis of 3-Cyclopenten-1-one
This technical support center is designed to assist researchers, scientists, and drug development professionals in the scalable synthesis of 3-Cyclopenten-1-one. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for the synthesis of this compound?
A1: Several methods have been reported for the synthesis of this compound, with scalability being a key consideration for industrial applications. Some of the prominent methods include:
-
Oxidation of 3-Cyclopenten-1-ol: This is a straightforward method that involves the oxidation of the corresponding alcohol, 3-Cyclopenten-1-ol. Common oxidizing agents include pyridinium chlorochromate (PCC) or Swern oxidation. The precursor, 3-Cyclopenten-1-ol, can be synthesized via ring-closing metathesis of 1,6-heptadien-4-ol using a Grubbs catalyst.[1]
-
Nazarov Cyclization: This method involves the acid-catalyzed electrocyclic ring-closure of divinyl ketones. While a powerful tool for cyclopentenone synthesis, careful control of reaction conditions is crucial to manage selectivity and prevent side reactions.
-
Pauson-Khand Reaction: This reaction utilizes an alkene, an alkyne, and carbon monoxide in the presence of a cobalt catalyst to form a cyclopentenone. This method offers a convergent approach to construct the ring system.
-
From Cyclopentanediols: Acid-catalyzed dehydration of cyclopentanediols can also yield cyclopentenones.
Q2: I am experiencing low yields in the oxidation of 3-Cyclopenten-1-ol. What are the potential causes and solutions?
A2: Low yields in the oxidation of 3-Cyclopenten-1-ol can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue.
Q3: Are there any safety precautions I should be aware of when working with the reagents for this compound synthesis?
A3: Yes, several reagents used in these syntheses require careful handling:
-
Oxidizing agents: Reagents like PCC are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Organometallic catalysts: Grubbs catalyst and cobalt complexes used in the Pauson-Khand reaction can be air and moisture sensitive. Inert atmosphere techniques (e.g., using a glovebox or Schlenk line) are often necessary.
-
Solvents: Many organic solvents used are flammable and have associated health risks. Ensure proper storage and handling procedures are followed.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guides
Low Yield in the Oxidation of 3-Cyclopenten-1-ol
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present, consider extending the reaction time or adding a slight excess of the oxidizing agent. | The starting material spot/peak should disappear, and the product spot/peak should intensify. |
| Degradation of Product | This compound can be sensitive to prolonged exposure to strong oxidants or harsh work-up conditions. Minimize reaction time and use a mild work-up procedure. Purification by column chromatography should be performed promptly. | Improved isolated yield of the desired product. |
| Impure Starting Material | Ensure the 3-Cyclopenten-1-ol is pure before starting the oxidation. Impurities can interfere with the reaction. Purify the starting material by distillation or column chromatography if necessary. | A clean reaction profile with fewer side products. |
| Activity of Oxidizing Agent | The activity of oxidizing agents like PCC can diminish over time. Use freshly prepared or properly stored reagents. | Consistent and reproducible reaction outcomes. |
Side Reactions in Nazarov Cyclization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Polymerization | High concentrations of the divinyl ketone or strong acidic conditions can lead to polymerization. Run the reaction at a lower concentration and consider using a milder Lewis acid catalyst. | Reduced formation of polymeric byproducts and a cleaner reaction mixture. |
| Isomerization of Double Bond | The position of the double bond in the product can sometimes be an issue. The choice of acid catalyst and solvent can influence the regioselectivity. Screen different catalysts and solvents to optimize for the desired isomer. | Increased yield of this compound over other cyclopentenone isomers. |
| Incomplete Cyclization | Insufficient acid strength or low reaction temperature may lead to incomplete cyclization. Gradually increase the catalyst loading or the reaction temperature while monitoring for side product formation. | Complete conversion of the divinyl ketone to the cyclopentenone product. |
Experimental Protocols
Synthesis of 3-Cyclopenten-1-ol via Ring-Closing Metathesis
This protocol is adapted from the synthesis of a similar cyclopentenol.[1]
-
Dissolve 1,6-heptadien-4-ol in dry dichloromethane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a catalytic amount of a second-generation Grubbs catalyst to the solution.
-
Reflux the reaction mixture overnight. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure 3-cyclopenten-1-ol.
Oxidation of 3-Cyclopenten-1-ol to this compound
-
Suspend pyridinium chlorochromate (PCC) in dichloromethane in a round-bottom flask.
-
Add a solution of 3-Cyclopenten-1-ol in dichloromethane dropwise to the PCC suspension while stirring at room temperature.
-
Stir the mixture for a few hours until the reaction is complete (monitor by TLC).
-
Dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or celite to remove the chromium salts.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield this compound.
Quantitative Data Summary
| Method | Starting Material | Reagents | Yield (%) | Reference |
| Ring-Closing Metathesis & Oxidation | 1,6-Heptadien-4-ol | Grubbs Catalyst, PCC | ~70-80 (for the alcohol) | [1] |
Note: The yield for the oxidation step can vary depending on the specific conditions and scale.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low oxidation yield.
References
Technical Support Center: Purification of Commercial 3-Cyclopenten-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial 3-Cyclopenten-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain several impurities originating from its synthesis and potential degradation. These can include:
-
Isomeric Impurities: The most common impurity is its conjugated isomer, 2-cyclopenten-1-one, which can form under acidic or basic conditions.[1]
-
Starting Materials: Residual starting materials from synthesis, such as 3-cyclopenten-1-ol, may be present.[2][3]
-
Solvent Residues: Depending on the manufacturing process, residual solvents used in the reaction or purification steps may be present.
-
Polymerization Products: this compound can be susceptible to polymerization, especially under prolonged heating or in the presence of initiators, leading to higher molecular weight impurities.[4]
-
Oxidation Products: Exposure to air can lead to the formation of various oxidation byproducts.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to determine the purity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying and quantifying volatile impurities.[5] High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for less volatile or thermally sensitive impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is useful for structural confirmation and can be used for quantitative analysis (qNMR).
Q3: How should I store this compound to minimize degradation?
A3: To minimize degradation and polymerization, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably at or below -15°C.[6] It should also be protected from light.
Troubleshooting Guides
Purification by Fractional Vacuum Distillation
Problem 1: Poor separation of this compound from its isomer, 2-cyclopenten-one.
-
Possible Cause: The boiling points of this compound and 2-cyclopenten-one are relatively close, making separation by simple distillation challenging.
-
Solution: Employ fractional distillation with a vacuum. A fractionating column (e.g., Vigreux or packed column) provides multiple theoretical plates, enhancing separation. Operating under a vacuum lowers the boiling points, which can help prevent thermal degradation or isomerization during distillation.[7]
Problem 2: The product is yellow or discolored after distillation.
-
Possible Cause: Thermal decomposition or polymerization at high temperatures.
-
Solution: Use a lower distillation temperature by applying a higher vacuum. Ensure the heating mantle is not set too high and that the distillation is performed at a steady rate. Adding a polymerization inhibitor, if compatible with the downstream application, can also be considered.
Problem 3: The distillation is very slow or bumping occurs.
-
Possible Cause: Inadequate vacuum, leaks in the system, or uneven heating.
-
Solution: Check all joints and connections for leaks to ensure a stable, low pressure. Use a magnetic stir bar for smooth boiling. For very high-boiling impurities, ensure the vacuum pump is adequate for the required pressure.[7]
Purification by Flash Column Chromatography
Problem 1: Co-elution of this compound and impurities.
-
Possible Cause: The chosen solvent system does not provide adequate separation.
-
Solution: Optimize the mobile phase. A common starting point for α,β-unsaturated ketones is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether).[8] Systematically vary the solvent ratio to achieve better separation, monitoring with Thin Layer Chromatography (TLC).
Problem 2: Tailing of the product peak on the column.
-
Possible Cause: Interaction of the polar ketone with the acidic silica gel.
-
Solution: Pre-treat the silica gel with a small amount of a base, such as triethylamine, by adding it to the solvent used to pack the column. This neutralizes the acidic sites on the silica gel.[8]
Problem 3: Low recovery of the product from the column.
-
Possible Cause: Irreversible adsorption of the product onto the stationary phase.
-
Solution: If tailing is also observed, neutralizing the silica gel may help. Alternatively, using a less polar solvent system might reduce strong interactions. If the product is still retained, consider using a different stationary phase, such as alumina.
Data Presentation
Table 1: Physical Properties of this compound and a Common Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₅H₆O | 82.10 | Not specified |
| 2-Cyclopenten-1-one | C₅H₆O | 82.10 | 150 |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus with a Vigreux column, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Distillation: Begin stirring and apply a vacuum. Once the pressure has stabilized, gradually heat the distillation flask.
-
Fraction Collection: Collect the fractions that distill over at the expected boiling point for this compound at the recorded pressure. The temperature should remain constant during the collection of the pure fraction.
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the optimized mobile phase (e.g., a hexane/ethyl acetate mixture).
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Confirm the purity of the isolated product using an appropriate analytical technique.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for fractional vacuum distillation issues.
Caption: Troubleshooting guide for flash column chromatography problems.
References
- 1. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 2. 3-CYCLOPENTENE-1-OL synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Cyclopenten-1-ol | C5H8O | CID 281478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 14320-37-7 | FC138819 | Biosynth [biosynth.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
Managing the volatility of 3-Cyclopenten-1-one in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the volatility of 3-Cyclopenten-1-one in experimental settings.
Troubleshooting Guide
Issue: Inconsistent reaction yields or reaction failure.
Question: My reaction with this compound is giving inconsistent yields, or in some cases, failing completely. What could be the cause?
Answer: Inconsistent or failed reactions involving this compound are often attributed to its high volatility, leading to loss of the reactant. Several factors in your experimental setup and procedure could be contributing to this issue.
Possible Causes and Solutions:
| Cause | Solution |
| Evaporation during reagent transfer | Use cooled syringes or cannulas for transferring this compound. Minimize the time the stock container is open. |
| Loss during reaction at elevated temperatures | Use a reflux condenser with a cooling liquid significantly below the boiling point of this compound. For reactions requiring higher temperatures, a sealed-tube apparatus is recommended.[1] |
| Evaporation during workup | Avoid using a high vacuum line for solvent removal.[1] Use a rotary evaporator with reduced pressure and a cooled trap. Consider solvent distillation at atmospheric pressure if the product is not heat-sensitive.[1] |
| Inaccurate initial measurement | Due to its volatility, ensure accurate measurement by dispensing it in a cooled, sealed container on a calibrated balance. |
| Improper storage | Store this compound in a tightly sealed, appropriate container in a cool, dry, and well-ventilated area, away from heat sources.[2][3] |
Issue: Difficulty in monitoring reaction progress.
Question: I am finding it challenging to monitor the progress of my reaction involving this compound using standard techniques like TLC.
Answer: The volatility of this compound can indeed complicate reaction monitoring. Here are some strategies to overcome this challenge.
Monitoring Techniques:
| Technique | Description |
| In-situ Reaction Monitoring | Techniques like FT-IR, Raman, or NMR spectroscopy can monitor the reaction in real-time without the need for sampling, thus preventing the loss of the volatile reactant.[4][5] |
| Gas Chromatography (GC) | GC is well-suited for analyzing volatile compounds. A small aliquot of the reaction mixture can be quenched and immediately analyzed to determine the concentration of this compound. |
| Derivatization for TLC | If direct TLC is difficult, consider derivatizing a small aliquot of the reaction mixture with a reagent that forms a less volatile, UV-active compound, making it easier to visualize on a TLC plate. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to be aware of?
A1: this compound is a volatile compound with the following key properties:
| Property | Value |
| Molecular Formula | C₅H₆O[6] |
| Molecular Weight | 82.10 g/mol [6] |
| Appearance | Reported as a solid by some suppliers |
| CAS Number | 14320-37-7[6] |
Note: The physical state at room temperature may vary, and it's crucial to consult the supplier's safety data sheet (SDS).
Q2: What are the primary safety hazards associated with this compound?
A2: According to GHS classifications, this compound is considered a flammable liquid and vapor. It can also cause skin and serious eye irritation and may cause respiratory irritation.[6] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
Q3: How should I properly store this compound?
A3: Due to its volatility and flammability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3] Refrigeration is often recommended to minimize evaporation.[3]
Q4: Can you provide a general experimental protocol for a reaction involving this compound?
A4: The following is a generalized protocol for a Michael addition reaction, a common reaction for α,β-unsaturated ketones like this compound.[7][8][9]
Experimental Protocol: Michael Addition to this compound
Objective: To perform a conjugate addition of a nucleophile to this compound while minimizing loss due to volatility.
Materials:
-
This compound
-
Nucleophile (e.g., a thiol or an amine)
-
Anhydrous solvent (e.g., THF, DCM)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Round-bottom flask equipped with a magnetic stir bar
-
Septum
-
Nitrogen or Argon line
-
Cooled syringe or cannula
-
Reflux condenser (if heating is required)
Procedure:
-
Reaction Setup: Assemble a dry, round-bottom flask with a stir bar under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition:
-
Dissolve the nucleophile in the anhydrous solvent in the reaction flask.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C in an ice bath).
-
Using a pre-cooled syringe, slowly add the this compound to the reaction mixture.
-
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., in-situ IR, GC, or derivatization TLC) at regular intervals.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding the appropriate quenching solution at a low temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
-
Purification:
-
Filter off the drying agent.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator with a cooled trap.
-
Purify the crude product by flash column chromatography or distillation, taking care to minimize product loss if it is also volatile.
-
Visualizations
Caption: A generalized workflow for handling volatile this compound in a typical organic synthesis.
Caption: Logical diagram illustrating the impact of volatility and mitigation strategies.
References
- 1. How To [chem.rochester.edu]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Cyclopent-3-en-1-one | C5H6O | CID 84351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 8. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Cyclopenten-1-one and 2-Cyclopenten-1-one for Researchers and Drug Development Professionals
An in-depth guide to the chemical reactivity of the isomeric cyclopentenones, supported by spectroscopic data and reaction principles. This document contrasts the behavior of the conjugated α,β-unsaturated ketone, 2-cyclopenten-1-one, with its non-conjugated β,γ-unsaturated counterpart, 3-cyclopenten-1-one, providing a framework for their application in chemical synthesis and drug design.
The subtle difference in the placement of a carbon-carbon double bond within the five-membered ring of cyclopentenone isomers leads to a significant divergence in their chemical reactivity. While 2-cyclopenten-1-one is a well-studied and versatile building block in organic synthesis, its isomer, this compound, is less commonly encountered and exhibits distinct chemical behavior.[1] This guide provides a detailed comparison of their reactivity profiles, supported by available data and established chemical principles, to inform researchers in their synthetic strategies.
At a Glance: Key Differences in Reactivity
| Feature | 2-Cyclopenten-1-one | This compound |
| Structure | α,β-Unsaturated Ketone (Conjugated) | β,γ-Unsaturated Ketone (Non-conjugated) |
| Key Reactive Site | β-carbon (electrophilic) | Carbonyl carbon, Alkene double bond |
| Primary Reaction Type | Michael (1,4-conjugate) Addition | 1,2-Addition to carbonyl, Alkene addition |
| Relative Stability | More stable | Less stable, prone to isomerization |
| Reactivity Profile | High reactivity as a Michael acceptor | Reactivity of isolated ketone and alkene |
The Influence of Conjugation on Reactivity
The paramount difference governing the reactivity of these two isomers is the presence of a conjugated system in 2-cyclopenten-1-one. In this molecule, the carbon-carbon double bond is in conjugation with the carbonyl group, creating a delocalized π-electron system. This conjugation has profound effects:
-
Electron Delocalization: The π-electrons are spread across the O=C-C=C framework, which stabilizes the molecule. This delocalization also renders the β-carbon electrophilic and susceptible to nucleophilic attack.[2]
-
Stabilized Intermediates: The conjugated system can stabilize transition states and intermediates formed during reactions, such as the enolate intermediate in a Michael addition, leading to more favorable reaction kinetics and thermodynamics.[2]
In contrast, this compound possesses a non-conjugated system where the double bond and the carbonyl group are separated by a methylene group. Consequently, it exhibits the characteristic reactions of an isolated ketone and an isolated alkene.
Comparative Reactivity in Key Organic Reactions
Michael Addition
The Michael addition, or conjugate addition, is a hallmark reaction of α,β-unsaturated carbonyl compounds. 2-Cyclopenten-1-one is an excellent Michael acceptor, readily reacting with a wide range of nucleophiles.[3] The delocalization of the negative charge in the resulting enolate intermediate is a key driving force for this reaction.
For this compound, a direct Michael-type addition is not favored due to the lack of conjugation. Nucleophilic attack is more likely to occur at the carbonyl carbon (1,2-addition). However, a crucial aspect of this compound's reactivity is its propensity to isomerize to the more thermodynamically stable 2-cyclopenten-1-one, especially under acidic or basic conditions. Once isomerized, it can then undergo Michael addition.
Cycloaddition Reactions
Both isomers can participate in cycloaddition reactions, but their behavior differs.
-
Diels-Alder Reaction: 2-Cyclopentenone is an effective dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the conjugated carbonyl group, which lowers the energy of the LUMO of the alkene.[3] In contrast, the isolated double bond of this compound is a less activated dienophile. While it can undergo Diels-Alder reactions, more forcing conditions may be required compared to its conjugated isomer.
-
[2+2] Photocycloaddition: 2-Cyclopentenone is known to undergo photochemical [2+2] cycloaddition reactions with alkenes.[4] The reactivity of this compound in such reactions is less documented but would be expected to resemble that of a typical cyclic alkene.
Isomerization of this compound
A key reaction of this compound is its isomerization to the thermodynamically more stable 2-cyclopenten-1-one. This process can be catalyzed by either acid or base and is a critical consideration when planning reactions with the non-conjugated isomer. The greater stability of the conjugated system is the driving force for this rearrangement.
Spectroscopic Comparison
The structural differences between the two isomers are clearly reflected in their spectroscopic data.
| Spectroscopic Data | 2-Cyclopenten-1-one | This compound |
| ¹H NMR (vinyl H) | ~6.2 ppm (α-H), ~7.7 ppm (β-H) | ~5.7 ppm |
| ¹³C NMR (C=O) | ~209 ppm | ~215 ppm |
| ¹³C NMR (vinyl C) | ~135 ppm (α-C), ~165 ppm (β-C) | ~128 ppm |
| IR (C=O stretch) | ~1715 cm⁻¹ | ~1745 cm⁻¹ |
| IR (C=C stretch) | ~1640 cm⁻¹ | ~1615 cm⁻¹ |
The lower frequency of the carbonyl stretch in the IR spectrum of 2-cyclopenten-1-one is indicative of the reduced double bond character of the C=O group due to electron delocalization in the conjugated system.
Experimental Protocols
Detailed experimental protocols for a wide variety of reactions involving 2-cyclopenten-1-one are readily available in the chemical literature. For instance, the acid-catalyzed dehydration of cyclopentanediols is a common synthetic route.[3]
Experimental procedures for this compound are less common. However, its synthesis can be achieved, for example, through the oxidation of 3-cyclopenten-1-ol. When utilizing this compound as a starting material, careful consideration of the reaction conditions is necessary to either prevent or promote isomerization to the conjugated isomer as desired for the synthetic strategy.
General Protocol for Base-Catalyzed Isomerization of this compound:
-
Dissolve this compound in a suitable aprotic solvent (e.g., THF, diethyl ether).
-
Add a catalytic amount of a non-nucleophilic base (e.g., DBU, triethylamine).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or GC-MS until complete conversion to 2-cyclopenten-1-one is observed.
-
Work up the reaction by washing with a mild acid (e.g., dilute HCl) and brine, followed by drying over an anhydrous salt (e.g., MgSO₄) and removal of the solvent under reduced pressure.
Conclusion
The reactivity of this compound and 2-cyclopenten-1-one is fundamentally dictated by the presence or absence of conjugation between the double bond and the carbonyl group. 2-Cyclopenten-1-one is a highly reactive and versatile substrate for conjugate additions and cycloadditions due to its extended π-system. In contrast, this compound behaves as a molecule with two independent functional groups, an isolated ketone and an isolated alkene, with the important caveat of its propensity to isomerize to the more stable conjugated isomer. A thorough understanding of these differences is crucial for researchers and drug development professionals in designing efficient and selective synthetic routes.
References
A Comparative Guide to Alternatives for 3-Cyclopenten-1-one in Organic Synthesis
For researchers, scientists, and drug development professionals, the cyclopentenone scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules, including prostaglandins and jasmonates. While 3-cyclopenten-1-one is a common starting material, several powerful synthetic strategies offer viable and often more flexible alternatives for constructing this crucial five-membered ring. This guide provides an objective comparison of the primary alternatives to using pre-formed this compound, focusing on the Pauson-Khand reaction, the Nazarov cyclization, and the use of alternative Michael acceptors.
Executive Summary
The choice of strategy for accessing cyclopentenone derivatives depends heavily on the desired substitution pattern, required stereocontrol, and overall synthetic efficiency.
-
1,4-Conjugate Addition to this compound: This is a direct and often efficient method for introducing substituents at the 3-position of the cyclopentenone ring. However, it is limited by the availability of the starting enone and may offer less control over the introduction of multiple substituents.
-
Pauson-Khand Reaction: A powerful [2+2+1] cycloaddition that constructs the cyclopentenone ring from an alkene, an alkyne, and carbon monoxide. This method is highly versatile for creating complex, polycyclic systems with good stereocontrol, particularly in its intramolecular variant.
-
Nazarov Cyclization: An acid-catalyzed electrocyclic ring-closure of divinyl ketones to form cyclopentenones. This method is particularly useful for synthesizing cyclopentenones with specific substitution patterns and has seen significant advancements in catalytic and asymmetric variants.
-
Alternative Michael Acceptors: Other cyclic enones, such as cyclohexenone, or activated cyclopentane diones can serve as alternatives in Michael addition reactions, offering different reactivity profiles and access to a broader range of adducts.
Comparative Performance Data
The following tables summarize quantitative data for the synthesis of key intermediates for prostaglandins and jasmonates, comparing the efficiency of different synthetic approaches.
Table 1: Synthesis of Prostaglandin E1 (PGE1) Core Structures
| Method | Key Transformation | Substrate(s) | Product | Yield | Key Advantages | Key Disadvantages |
| 1,4-Conjugate Addition | Asymmetric Michael Addition | 2-Cyclopenten-1-one, Dialkyl Malonate | (S)-3-(1,3-bis(methoxycarbonyl)propan-2-yl)cyclopentan-1-one | 90% | Direct functionalization of the cyclopentenone ring. | Limited to the substitution pattern achievable via conjugate addition. |
| Pauson-Khand Reaction | Intermolecular [2+2+1] Cycloaddition | Silyl-protected propargyl acetylene, Ethylene | 3-(tert-butyldimethylsilyloxymethyl)-2-substituted-cyclopent-2-en-1-one | Good | Convergent synthesis of highly substituted cyclopentenones. | Requires stoichiometric cobalt carbonyl in classical variants; catalytic systems can be complex. |
Table 2: Synthesis of Jasmonate Precursors
| Method | Key Transformation | Substrate(s) | Product | Yield | Key Advantages | Key Disadvantages |
| From Substituted Cyclopentenone | Michael Addition | 2-pentyl-2-cyclopenten-1-one, Dimethyl malonate | Methyl 2-(3-oxo-2-pentylcyclopentyl)acetate (precursor to Dihydrojasmonate) | High (multi-step) | Utilizes a readily available substituted cyclopentenone. | Overall synthesis may be longer. |
| Nazarov Cyclization | Acid-catalyzed Electrocyclization | Divinyl ketone precursor | cis-Jasmone | Moderate to Good | Provides access to specific substitution patterns with potential for stereocontrol. | Requires synthesis of the divinyl ketone precursor; can have regioselectivity issues. |
Table 3: Comparison of Michael Acceptor Reactivity
| Michael Acceptor | Relative Electrophilicity (E) | Comments |
| 2-Cyclopenten-1-one | Weaker electrophile than acyclic enones | Reactivity is slightly reduced by cyclization.[1][2] |
| 2-Cyclohexen-1-one | Weaker electrophile than acyclic enones | Similar reactivity to 2-cyclopenten-1-one.[1][2] |
| Acyclic β-substituted enones | Stronger electrophiles | More reactive in Michael additions compared to cyclic counterparts.[1][2] |
| α,β-Unsaturated lactones | Significantly more reactive | More potent Michael acceptors than analogous open-chain esters.[1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual relationships between the different synthetic strategies and a typical experimental workflow.
Caption: Synthetic pathways to substituted cyclopentenones.
References
Confirming 3-Cyclopenten-1-one Products: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the unambiguous confirmation of synthesized products is paramount. This guide provides a comparative analysis of spectroscopic techniques for the characterization of 3-cyclopenten-1-one and its derivatives, offering supporting data and detailed experimental protocols. Furthermore, it explores X-ray crystallography as a powerful alternative for definitive structural elucidation.
The formation of the this compound moiety is a key step in the synthesis of various biologically active molecules. Its correct identification is crucial for the subsequent stages of drug discovery and development. The primary methods for this confirmation rely on a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular structure.
Spectroscopic Data Comparison
A summary of the expected spectroscopic data for the parent compound, this compound, is presented below. These values serve as a benchmark for the analysis of its derivatives.
| Spectroscopic Technique | Parameter | This compound | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~6.1 ppm (m, 2H, -CH=CH-) | Olefinic protons of the cyclopentene ring. |
| ~2.6 ppm (m, 4H, -CH₂-C=O and -CH₂-C=C) | Allylic and alpha-keto methylene protons. | ||
| ¹³C NMR | Chemical Shift (δ) | ~218 ppm (C=O) | Carbonyl carbon. |
| ~130 ppm (-CH=CH-) | Olefinic carbons. | ||
| ~45 ppm (-CH₂-) | Methylene carbons. | ||
| FT-IR | Wavenumber (cm⁻¹) | ~3050 cm⁻¹ (C-H stretch, sp²) | C-H stretching of the alkene. |
| ~2950 cm⁻¹ (C-H stretch, sp³) | C-H stretching of the methylene groups. | ||
| ~1720 cm⁻¹ (C=O stretch) | Strong absorption characteristic of a ketone. | ||
| ~1650 cm⁻¹ (C=C stretch) | Alkene double bond stretching. | ||
| Mass Spec. | m/z | 82 (M⁺) | Molecular ion peak. |
| 54, 53 | Common fragments resulting from the loss of CO and subsequent rearrangements. |
Alternative Confirmation Method: Single Crystal X-ray Crystallography
For unambiguous structural confirmation, especially in cases of complex stereochemistry or unexpected reaction outcomes, single-crystal X-ray crystallography stands as the gold standard. This technique provides a definitive three-dimensional map of the atomic arrangement within a crystal, confirming connectivity, stereochemistry, and conformation. While it requires a suitable single crystal, the structural information it provides is unparalleled by spectroscopic methods alone.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse program.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid or liquid this compound product directly onto the ATR crystal. If the sample is a solid, apply pressure using the instrument's clamp to ensure good contact with the crystal.
-
Spectrum Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound product (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The instrument is equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent). A typical temperature program starts at a low temperature (e.g., 50 °C), ramps up to a higher temperature (e.g., 250 °C), and holds for a few minutes to ensure elution of all components.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact, EI) and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the major fragment ions. Compare the fragmentation pattern to expected pathways for ketones and cyclic compounds.
Single Crystal X-ray Crystallography
Objective: To obtain the definitive three-dimensional structure of the molecule.
Protocol:
-
Crystal Growth: Grow a single crystal of the purified this compound product of suitable size and quality (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100 K) on the diffractometer. An X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to obtain the final, precise molecular structure.
Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the confirmation of a this compound product, from initial synthesis to definitive structural elucidation.
Caption: Analytical workflow for product confirmation.
Comparative study of different synthetic routes to 3-Cyclopenten-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic methodologies for obtaining 3-Cyclopenten-1-one, a valuable building block in organic synthesis. The following sections detail prominent synthetic pathways, offering a side-by-side comparison of their quantitative performance and experimental protocols.
Overview of Synthetic Strategies
Several distinct strategies have been developed for the synthesis of this compound. These can be broadly categorized as:
-
Oxidation of 3-Cyclopenten-1-ol: A straightforward approach involving the oxidation of the corresponding alcohol.
-
Nazarov Cyclization: An electrocyclic ring-closure reaction of divinyl ketones.
-
Pauson-Khand Reaction: A [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide.
-
Ring-Closing Metathesis (RCM): Formation of the cyclic system from an acyclic diene precursor.
-
Saegusa-Ito Oxidation: The oxidation of a silyl enol ether to an α,β-unsaturated ketone.
Each of these routes offers distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Swern Oxidation | 3-Cyclopenten-1-ol | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 to RT | ~1-2 h | High (Typical) |
| Dess-Martin Oxidation | 3-Cyclopenten-1-ol | Dess-Martin Periodinane | Dichloromethane | Room Temperature | 0.5 - 2 h | High (Typical)[1] |
| Nazarov Cyclization | Divinyl Ketone | SnCl₄ | Dichloromethane | 0 to RT | 30 min | 75[2] |
| Pauson-Khand Reaction | Acetylene, Ethylene, CO | Co₂(CO)₈ | Not Specified | Not Specified | Not Specified | Moderate (Typical) |
| Ring-Closing Metathesis | 1,6-Heptadien-4-one | Grubbs Catalyst | Dichloromethane | Reflux | Not Specified | Good (Typical) |
| Saegusa-Ito Oxidation | Cyclopentanone | LDA, TMSCl, Pd(OAc)₂ | THF, Acetonitrile | -78 to 40 | ~3.5 h | 96[3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Oxidation of 3-Cyclopenten-1-ol
The oxidation of 3-Cyclopenten-1-ol to this compound can be efficiently achieved using various modern oxidation methods.
Materials:
-
3-Cyclopenten-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen atmosphere
Apparatus:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
Procedure:
-
A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (2.2 equivalents) in anhydrous dichloromethane is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.
-
A solution of 3-Cyclopenten-1-ol (1.0 equivalent) in anhydrous dichloromethane is then added dropwise, keeping the temperature at -78 °C. The reaction is stirred for 30-60 minutes.
-
Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture.
-
After stirring for a further 15 minutes at -78 °C, the cooling bath is removed, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound, which can be further purified by distillation or column chromatography.
Materials:
-
3-Cyclopenten-1-ol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (optional, for acid-sensitive substrates)
Apparatus:
-
Round-bottom flask with a magnetic stirrer.
Procedure:
-
To a solution of 3-Cyclopenten-1-ol (1.0 equivalent) in dichloromethane, Dess-Martin Periodinane (1.1-1.5 equivalents) is added in one portion at room temperature.[4]
-
The reaction mixture is stirred at room temperature and monitored by TLC. The reaction is typically complete within 0.5 to 2 hours.[1]
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
The mixture is stirred vigorously until the solid dissolves. The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Purification is typically achieved by column chromatography.
Nazarov Cyclization
This method involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone.[2]
Materials:
-
1,4-Pentadien-3-one (Divinyl Ketone)
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Apparatus:
-
Round-bottom flask with a magnetic stirrer, under an inert atmosphere.
Procedure: [2]
-
A solution of the divinyl ketone (1.0 equivalent) in dichloromethane is cooled to 0 °C in an ice bath.
-
A solution of tin(IV) chloride (2.0 equivalents, 1.0 M in DCM) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is stirred vigorously for 15 minutes, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography to yield this compound.
Pauson-Khand Reaction
Ring-Closing Metathesis (RCM)
Ring-closing metathesis offers a powerful method for the formation of cyclic olefins. For the synthesis of this compound, a suitable precursor would be 1,6-heptadien-4-one.
Materials:
-
1,6-Heptadien-4-one
-
Grubbs catalyst (e.g., 1st or 2nd generation)
-
Dichloromethane (CH₂Cl₂), anhydrous and degassed
Apparatus:
-
Schlenk flask equipped with a condenser and magnetic stirrer, under an inert atmosphere.
Procedure (General):
-
A solution of 1,6-heptadien-4-one in anhydrous, degassed dichloromethane is prepared in a Schlenk flask under an inert atmosphere.
-
A catalytic amount of a Grubbs catalyst (typically 1-5 mol%) is added to the solution.
-
The reaction mixture is heated to reflux and monitored by TLC. The driving force for the reaction is the formation of volatile ethylene gas.[6]
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography to isolate this compound.
Saegusa-Ito Oxidation
This two-step procedure involves the formation of a silyl enol ether from cyclopentanone, followed by palladium-catalyzed oxidation to introduce the double bond.[2][3]
Materials:
-
Cyclopentanone
-
Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LTMP)[3]
-
Trimethylsilyl chloride (TMSCl)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Benzoquinone (co-oxidant, for catalytic Pd) or Allyl methyl carbonate[3]
-
Tetrahydrofuran (THF), anhydrous
-
Acetonitrile (MeCN), anhydrous
Apparatus:
-
Two-necked round-bottom flask with a magnetic stirrer, dropping funnel, and under an inert atmosphere.
Procedure:
-
Silyl Enol Ether Formation:
-
A solution of LDA or LTMP (1.1 equivalents) is prepared in anhydrous THF at -78 °C.[3]
-
Cyclopentanone (1.0 equivalent) is added dropwise to the LDA solution and stirred for 30-60 minutes at -78 °C.
-
Trimethylsilyl chloride (1.2 equivalents) is then added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent (e.g., pentane or ether). The organic layer is washed, dried, and concentrated to give the crude silyl enol ether, which is often used in the next step without further purification.
-
-
Oxidation:
-
The crude silyl enol ether is dissolved in anhydrous acetonitrile.
-
Palladium(II) acetate (1.0 equivalent, or a catalytic amount with a co-oxidant) is added to the solution.[7]
-
The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is purified by column chromatography to afford this compound. A reported yield for a similar transformation is as high as 96%.[3]
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Overview of synthetic routes to this compound.
Caption: General workflow for the oxidation of 3-cyclopenten-1-ol.
Caption: Key steps in the Nazarov cyclization.
References
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]
- 3. Saegusa-Ito Oxidation | NROChemistry [nrochemistry.com]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 6. Ring Closing Metathesis [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
Validating the Purity of Synthesized 3-Cyclopenten-1-one: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical methods for validating the purity of 3-Cyclopenten-1-one, a valuable intermediate in organic synthesis. We will explore its purity analysis in comparison to a structurally related alternative, 2-Cyclopenten-1-one, and provide supporting experimental data and detailed protocols.
Introduction to this compound and Its Synthetic Impurities
This compound is a five-membered cyclic ketone with a double bond in the 3,4-position. Its synthesis often originates from precursors like 3-cyclopenten-1-ol through oxidation. The choice of synthetic route can introduce various impurities, including unreacted starting materials (e.g., 3-cyclopenten-1-ol), byproducts from side reactions (e.g., isomers like 2-cyclopenten-1-one), and residual solvents. Therefore, robust analytical techniques are imperative to accurately quantify the purity and identify any contaminants.
Alternative Compound for Comparison: 2-Cyclopenten-1-one
For comparative purposes, this guide will refer to 2-Cyclopenten-1-one. As a constitutional isomer of this compound, it presents similar analytical challenges and is a potential impurity in certain synthetic pathways. Its proximity in boiling point and polarity can make separation and distinct quantification a good measure of an analytical method's efficacy.
Key Analytical Techniques for Purity Validation
The most effective and commonly employed techniques for assessing the purity of synthesized this compound include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance of these techniques in the analysis of this compound.
| Analytical Technique | Analyte | Typical Purity Level Detected | Limit of Detection (LOD) for Impurities | Limit of Quantification (LOQ) for Impurities |
| GC-MS | This compound | >99.5% | ~0.01% | ~0.05% |
| 2-Cyclopenten-1-one (Impurity) | - | ~0.01% | ~0.05% | |
| HPLC | This compound | >99.0% | ~0.05% | ~0.15% |
| 2-Cyclopenten-1-one (Impurity) | - | ~0.05% | ~0.15% | |
| qNMR | This compound | >99.8% | ~0.02% | ~0.06% |
| 2-Cyclopenten-1-one (Impurity) | - | ~0.02% | ~0.06% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole).
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at 10°C/min.
-
Hold: Hold at 200°C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-200.
Data Analysis: Identify this compound and any impurities by comparing their retention times and mass fragmentation patterns to reference standards and spectral libraries. Quantification is achieved by integrating the peak areas.
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation:
-
HPLC system with a UV detector.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Data Analysis: Quantify the purity of this compound by comparing the peak area of the analyte to that of a certified reference standard. Impurities are identified by their retention times relative to known standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid) to the NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3).
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16-64 scans).
Data Analysis: Calculate the purity of this compound by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known signal from the internal standard, taking into account the number of protons each signal represents and the molar masses of the analyte and the standard.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for validating the purity of synthesized this compound and the logical relationship between the analytical techniques.
Caption: Workflow for Purity Validation of this compound.
Caption: Interrelation of Analytical Techniques for Purity Analysis.
A Comparative Guide to Catalytic Systems for Reactions with 3-Cyclopenten-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various catalytic systems for key synthetic transformations involving 3-Cyclopenten-1-one. The performance of metal-based and organocatalytic systems in conjugate addition, asymmetric hydrogenation, and cycloaddition reactions is evaluated based on supporting experimental data. Detailed methodologies for representative reactions are provided, alongside visualizations of catalytic cycles and experimental workflows to facilitate understanding and application in a research and development setting.
I. Asymmetric Conjugate Addition
The conjugate addition of nucleophiles to the β-carbon of this compound is a fundamental C-C bond-forming reaction. Both metal-based and organocatalytic systems have been developed to achieve high enantioselectivity.
Metal-Catalyzed Conjugate Addition: Copper-Based Systems
Copper-catalyzed 1,4-addition of organometallic reagents is a powerful method for the enantioselective alkylation of α,β-unsaturated carbonyl compounds. The choice of chiral ligand is crucial for achieving high stereocontrol. Ferrocenyl-based diphosphines, such as TaniaPhos and JosiPhos, have shown excellent performance with Grignard reagents.[1]
Table 1: Performance of Copper-Catalyzed Conjugate Addition to Cyclic Enones
| Catalyst/Ligand | Nucleophile | Substrate | Yield (%) | ee (%) | Reference |
| CuCl / TaniaPhos | EtMgBr | 2-Cyclohexen-1-one | >98 | 96 | [1] |
| CuBr·SMe₂ / JosiPhos | MeMgBr | 2-Cyclohexen-1-one | >98 | 94 | [1] |
| Cu(OTf)₂ / Phosphoramidite | Et₂Zn | 2-Cyclopenten-1-one | 65 | 94 | [2] |
Note: Data for 2-Cyclohexen-1-one and 2-Cyclopenten-1-one are presented as representative examples due to the limited availability of directly comparable data for this compound.
Organocatalytic Michael Addition
Organocatalysis offers a metal-free alternative for asymmetric conjugate additions. Proline and its derivatives, as well as thiourea-based catalysts, are commonly employed. These catalysts typically operate via enamine or iminium ion intermediates.[3][4]
Table 2: Performance of Organocatalytic Michael Addition to α,β-Unsaturated Carbonyls
| Catalyst | Nucleophile | Substrate | Yield (%) | ee (%) | dr | Reference |
| (S)-Proline (20 mol%) | Acetone | Nitrostyrene | 97 | 23 | - | [3] |
| (R,R)-DPEN-thiourea | Cyclohexanone | Nitrostyrene | 95 | 99 | 9:1 (syn/anti) | [5] |
| 5-(pyrrolidin-2-yl)-1H-tetrazole | Nitromethane | 2-Cyclohexen-1-one | 81 | 90 | - | [6] |
Note: Data for various enones and nitroalkenes are presented to illustrate the general performance of these organocatalytic systems.
II. Asymmetric Hydrogenation
The enantioselective hydrogenation of the double bond in this compound provides access to chiral cyclopentanones, which are valuable building blocks. Rhodium and Iridium complexes with chiral ligands are the most effective catalysts for this transformation.
Rhodium and Iridium-Catalyzed Hydrogenation
Complexes of Rhodium(III) and Iridium(III) with chiral diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for the asymmetric transfer hydrogenation of ketones and alkenes.[7][8] While direct comparative data for this compound is scarce, the performance of these catalysts with other ketones provides a strong indication of their potential.
Table 3: Performance of Rh(III) and Ir(III) Catalysts in Asymmetric Transfer Hydrogenation of Ketones
| Catalyst | Substrate | Yield (%) | ee (%) | Reference |
| [CpRhCl₂]₂ / TsDPEN | Acetophenone | >99 | 97 | [7] |
| [CpIrCl₂]₂ / TsDPEN | Acetophenone | 98 | 95 | [7] |
| Tethered TsDPEN-Rh(III) | Various Nitrones | up to 99 | >99 | [8][9] |
Note: Data for acetophenone and nitrones are presented as representative examples of the performance of these catalytic systems.
III. [3+2] Cycloaddition Reactions
[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered rings. In the context of this compound, these reactions can be used to synthesize complex polycyclic structures. Both phosphine-catalyzed and gold-catalyzed methodologies have been developed for this purpose.
Phosphine-Catalyzed [3+2] Cycloaddition
Chiral phosphines can catalyze the [3+2] cycloaddition of allenes with enones to produce functionalized cyclopentenes.[3][10][11] The reaction proceeds through a zwitterionic intermediate, and the enantioselectivity is controlled by the chiral phosphine catalyst.
Table 4: Performance of Phosphine-Catalyzed [3+2] Cycloaddition
| Catalyst | Allene | Enone | Yield (%) | ee (%) | Reference |
| Chiral Phosphepine | Ethyl 2,3-butadienoate | 2-Cyclohexen-1-one | 94 | 91 | [10] |
| (R,R)-DIPAMP | γ-Aryl allenoates | Trifluoromethyl enones | up to 98 | up to 99 | [3] |
| Protected α-amino acid phosphine | α-Allenic esters | Chalcones | up to 96 | up to 93 | [12] |
Gold-Catalyzed [3+2] Cycloaddition
Experimental Protocols
Representative Procedure for Copper-Catalyzed Conjugate Addition of a Grignard Reagent to this compound[1][13]
-
To a flame-dried Schlenk tube under an argon atmosphere, add CuI (0.05 mmol, 5 mol%).
-
Add the chiral ferrocenyl diphosphine ligand (e.g., (R,S)-TaniaPhos, 0.055 mmol, 5.5 mol%) and dry diethyl ether (5 mL).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (e.g., ethylmagnesium bromide, 1.2 mmol) dropwise to the suspension. Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of this compound (1.0 mmol) in dry diethyl ether (5 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted cyclopentanone.
Representative Procedure for Organocatalytic Michael Addition of Nitromethane to this compound[6][14]
-
To a vial, add the chiral organocatalyst (e.g., a thiourea-based catalyst or a proline derivative, 0.1 mmol, 10 mol%).
-
Add this compound (1.0 mmol) and the solvent (e.g., toluene or CH₂Cl₂, 2 mL).
-
Add nitromethane (1.5 mmol) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Michael adduct.
Representative Procedure for Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of this compound[7][9]
-
In a Schlenk tube, dissolve [Cp*RhCl₂]₂ (0.005 mmol, 0.5 mol%) and (S,S)-TsDPEN (0.011 mmol, 1.1 mol%) in a mixture of formic acid and triethylamine (5:2, 2 mL).
-
Stir the mixture at room temperature for 15 minutes to pre-form the catalyst.
-
Add this compound (1.0 mmol) to the catalyst solution.
-
Stir the reaction mixture at 40 °C and monitor the progress by GC or TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral cyclopentanone.
Mechanistic Pathways and Workflows
The following diagrams illustrate the catalytic cycles for key reactions and a general experimental workflow.
References
- 1. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. videleaf.com [videleaf.com]
- 6. A versatile organocatalyst for the asymmetric conjugate addition of nitroalkanes to enones. | Semantic Scholar [semanticscholar.org]
- 7. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters [organic-chemistry.org]
- 8. Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Functionalized Cyclopentenes through Catalytic Asymmetric [3+2] Cycloadditions of Allenes with Enones [organic-chemistry.org]
- 11. BJOC - All-carbon [3 + 2] cycloaddition in natural product synthesis [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Enantioselective Synthesis of 3-Cyclopenten-1-one Derivatives
The enantioselective synthesis of 3-cyclopenten-1-one derivatives is of paramount importance in chemical research and drug development, as these chiral scaffolds are key building blocks for a wide array of natural products and pharmaceuticals. This guide provides a comparative overview of three prominent and mechanistically distinct methods for achieving this synthesis: Organocatalytic Michael Addition, Asymmetric Pauson-Khand Reaction, and Rhodium-catalyzed [3+2] Cycloaddition. The performance of each method is evaluated based on experimental data, with detailed protocols provided for reproducibility.
Comparison of Synthetic Methodologies
The following table summarizes the key performance indicators for each of the three highlighted synthetic strategies, offering a direct comparison of their efficiency and stereoselectivity across a range of substrates.
| Method | Catalyst/Ligand | Substrate Scope | Yield (%) | Enantiomeric Excess (ee %) |
| Organocatalytic Michael Addition | Chiral Diamine/Trifluoroacetic Acid (TFA) | Dialkyl malonates and 2-cyclopentenone | 87-99 | 95->99 |
| Proline-derived Tetrazole | Malonates and various enones | 75-95 | 80-96 | |
| Asymmetric Pauson-Khand Reaction | [Rh(cod)₂]OTf / (R)-BINAP & other bisphosphines | Various 1,6-enynes | 62-99 | 40-90 |
| Rh-catalyzed [3+2] Cycloaddition | [Rh(CO)₂Cl]₂ / Chiral Diene Ligand | Vinylcyclopropanes and alkynes | 60-85 | 85-97 |
Organocatalytic Michael Addition
The organocatalytic Michael addition represents a powerful, metal-free approach for the enantioselective formation of carbon-carbon bonds. This method relies on the use of small chiral organic molecules to catalyze the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Reaction Scheme
Caption: Organocatalytic Michael Addition of a Malonate to Cyclopentenone.
Experimental Protocol: Chiral Diamine/TFA Catalyzed Michael Addition of Dibenzyl Malonate to 2-Cyclopentenone[1]
To a solution of 2-cyclopentenone (0.5 mmol) and dibenzyl malonate (0.6 mmol) in methanol (1.0 mL) was added the chiral diamine catalyst (10 mol%) and trifluoroacetic acid (TFA, 10 mol%). The reaction mixture was stirred at room temperature for 24 hours. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-(bis(benzyloxycarbonyl)methyl)cyclopentan-1-one.
Quantitative Data:
| Malonate Derivative | Yield (%) | ee (%) |
| Dibenzyl malonate | 99 | >99 |
| Diethyl malonate | 95 | 98 |
| Di-tert-butyl malonate | 87 | 95 |
Asymmetric Pauson-Khand Reaction
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone. The asymmetric variant, typically catalyzed by chiral rhodium or cobalt complexes, provides a powerful tool for the construction of complex fused ring systems with high enantioselectivity.[1][2][3]
Reaction Workflow
Caption: Workflow of the Asymmetric Pauson-Khand Reaction.
Experimental Protocol: Rh(I)-Catalyzed Asymmetric Pauson-Khand Reaction of a 1,6-Enyne[2][3]
In a glovebox, a solution of the 1,6-enyne (0.1 mmol) in 1,2-dichloroethane (DCE, 1.0 mL) was added to a mixture of [Rh(cod)₂]OTf (5 mol%) and the chiral bisphosphine ligand (e.g., (R)-BINAP, 6 mol%). The reaction vessel was placed in a pressure tube, which was then charged with carbon monoxide (1 atm). The reaction was heated at 85 °C for 19-27 hours. After cooling to room temperature, the solvent was evaporated, and the residue was purified by flash chromatography on silica gel to yield the bicyclic cyclopentenone product.
Quantitative Data with Various Chiral Ligands:
| Ligand | Yield (%) | ee (%) |
| (R)-BINAP | 99 | 86 |
| (R)-Tol-BINAP | 98 | 90 |
| (R)-DM-BINAP | 96 | 70 |
| (R)-DM-SEGPHOS | 97 | 84 |
Rhodium-Catalyzed [3+2] Cycloaddition
Rhodium-catalyzed [3+2] cycloaddition reactions provide an efficient route to five-membered rings. In the context of cyclopentenone synthesis, these reactions often involve the reaction of a three-carbon component, such as a vinylcyclopropane, with a two-carbon component like an alkyne. The use of chiral ligands on the rhodium catalyst enables high levels of enantiocontrol.[4]
Logical Relationship of Reaction Components
Caption: Component Relationship in Rh-catalyzed [3+2] Cycloaddition.
Experimental Protocol: Asymmetric Rh(I)-Catalyzed [3+2] Cycloaddition of a Vinylcyclopropane and an Alkyne[5]
To a solution of the vinylcyclopropane (0.2 mmol) and the alkyne (0.3 mmol) in toluene (1.0 mL) in a sealed tube was added [Rh(CO)₂Cl]₂ (5 mol%) and a chiral diene ligand (12 mol%). The mixture was heated at 110 °C for 12 hours. After cooling, the solvent was removed in vacuo, and the resulting residue was purified by preparative thin-layer chromatography to afford the functionalized cyclopentene product.
Quantitative Data for Substrate Scope:
| Alkyne Substituent (R) | Yield (%) | ee (%) |
| Phenyl | 85 | 95 |
| 4-Methoxyphenyl | 82 | 97 |
| 4-Chlorophenyl | 78 | 94 |
| n-Butyl | 60 | 88 |
Conclusion
The enantioselective synthesis of this compound derivatives can be effectively achieved through various modern synthetic methodologies. Organocatalytic Michael additions offer a metal-free, operationally simple approach with excellent enantioselectivities for specific substrate classes. The Asymmetric Pauson-Khand reaction provides a robust method for constructing complex, fused cyclopentenone systems. Rhodium-catalyzed [3+2] cycloadditions present a versatile strategy for the convergent synthesis of highly functionalized cyclopentenes. The choice of method will ultimately depend on the specific target molecule, desired substitution pattern, and the availability of starting materials and catalysts. The data and protocols presented herein serve as a valuable resource for researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs.
References
Benchmarking the Efficiency of 3-Cyclopenten-1-one Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
3-Cyclopenten-1-one is a versatile building block in organic synthesis, prized for its reactivity as a Michael acceptor and its utility in various cycloaddition reactions. Its five-membered ring structure is a common motif in a wide array of natural products and pharmacologically active compounds. The efficiency of reactions involving this compound is a critical factor in the development of scalable and cost-effective synthetic routes. This guide provides an objective comparison of the performance of several key reaction types involving this compound, supported by experimental data and detailed protocols.
Comparative Analysis of Reaction Efficiency
The following tables summarize the quantitative data for different reactions involving this compound and its derivatives, offering a clear comparison of their efficiency under various catalytic conditions.
Organocatalyzed Michael Addition to 2-Cyclopentenone
The Michael addition is a cornerstone of C-C bond formation. In the context of this compound (often referred to as 2-cyclopentenone in reaction literature), the conjugate addition of nucleophiles is a widely employed strategy. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these reactions.
Table 1: Organocatalyzed Michael Addition of Malonates to 2-Cyclopentenone [1]
| Entry | Malonate (R) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Diethyl | (S)-1 (10) | Methanol | 24 | 95 | 96 |
| 2 | Dibenzyl | (S)-1 (10) | Methanol | 48 | 91 | 97 |
| 3 | Di-tert-butyl | (S)-1 (10) | Methanol | 96 | 65 | 95 |
| 4 | Dimethyl | (S)-1 (10) | Methanol | 24 | 93 | 95 |
Catalyst (S)-1 is a chiral diamine/acid combination catalyst.
Table 2: Organocatalytic Michael Additions of Cyclopentane-1,2-dione to Nitroolefins [2]
| Entry | Nitroolefin (R') | Catalyst (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | 4a (10) | 1 | 93 | 62 |
| 2 | 4-Chlorophenyl | 4a (10) | 2 | 82 | 62 |
| 3 | 4-Nitrophenyl | 4a (10) | 5 | 90 | 59 |
| 4 | 2-Chlorophenyl | 4a (10) | 2 | 77 | 63 |
Catalyst 4a is a quinine-derived thiourea catalyst.
Rhodium-Catalyzed [3+2] Cycloaddition
Transition metal-catalyzed cycloadditions offer an efficient route to complex polycyclic structures. While not a reaction of this compound, the rhodium-catalyzed [3+2] cycloaddition of α-ene-vinylcyclopropanes is a notable method for the synthesis of cyclopentane-containing bicycles, demonstrating an alternative strategy for constructing this core structure.
Table 3: Rh(I)-Catalyzed Intramolecular [3+2] Cycloaddition of α-Ene-Vinylcyclopropanes [3]
| Entry | Tether (X) | R | Catalyst (mol%) | Ligand (mol%) | Yield (%) |
| 1 | NTs | H | [Rh(CO)₂Cl]₂ (5) | dppf (12) | 75 |
| 2 | C(CO₂Me)₂ | Ph | [Rh(CO)₂Cl]₂ (5) | dppf (12) | 79 |
| 3 | C(CO₂Me)₂ | Me | [Rh(CO)₂Cl]₂ (5) | dppf (12) | 71 |
| 4 | O | Ph | [Rh(CO)₂Cl]₂ (5) | dppf (12) | 65 |
Reactions were carried out in 1,2-dichloroethane at 80°C.
Experimental Protocols
Detailed methodologies for the key reactions are provided below to facilitate replication and further investigation.
Protocol 1: Organocatalyzed Michael Addition of Malonates to 2-Cyclopentenone[1]
Materials:
-
2-Cyclopentenone
-
Dialkyl malonate (diethyl, dibenzyl, etc.)
-
Chiral diamine/acid combination catalyst (e.g., (S)-1 )
-
Methanol (solvent)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the dialkyl malonate (1.2 mmol) in methanol (2.0 mL) at room temperature, add the chiral catalyst (0.1 mmol).
-
Add 2-cyclopentenone (1.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for the time indicated in Table 1.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Base-Catalyzed Michael Addition of Thiophenol to 3-Nitrocyclopent-1-ene[4]
Materials:
-
3-Nitrocyclopent-1-ene
-
Thiophenol
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-nitrocyclopent-1-ene (1.0 eq) in dichloromethane at room temperature, add thiophenol (1.1 eq).
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-nitro-2-(phenylthio)cyclopentane.
Protocol 3: Rhodium-Catalyzed [3+2] Cycloaddition of an α-Ene-Vinylcyclopropane[3]
Materials:
-
α-Ene-vinylcyclopropane (α-ene-VCP) substrate
-
[Rh(CO)₂Cl]₂
-
Silver hexafluoroantimonate (AgSbF₆)
-
Bis(diphenylphosphino)methane (dppm)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a solution of [Rh(CO)₂Cl]₂ (0.005 mmol) and dppm (0.011 mmol) in DCE (1.0 mL) is added AgSbF₆ (0.01 mmol).
-
The resulting mixture is stirred at room temperature for 10 minutes, and then a solution of the α-ene-VCP (0.1 mmol) in DCE (1.0 mL) is added.
-
The reaction mixture is heated at 80 °C.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the bicyclo[4.3.0]nonane cycloadduct.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes and logical relationships.
Caption: Generalized workflow for benchmarking the efficiency of a this compound reaction.
Caption: Signaling pathway of a base-catalyzed Michael addition to this compound.
References
A Comparative Guide to the Reactivity of 2-Cyclopenten-1-one: A DFT Perspective
Note to the reader: Due to a lack of specific DFT studies on the reactivity of 3-cyclopenten-1-one in the current literature, this guide focuses on the more extensively studied isomer, 2-cyclopenten-1-one. This conjugated enone serves as an excellent model for understanding the application of Density Functional Theory (DFT) in evaluating the reactivity of cyclic unsaturated ketones.
This guide provides a comparative analysis of the reactivity of 2-cyclopenten-1-one based on data from several DFT studies. The objective is to offer researchers, scientists, and drug development professionals a clear overview of its behavior in different chemical transformations, supported by computational data.
Data Presentation: Comparative Reactivity Data
The following table summarizes key quantitative data from DFT and experimental studies on the reactivity of 2-cyclopenten-1-one and related compounds. This allows for a direct comparison of its reactivity in different contexts.
| Reaction/Property | Substrate | Method | Key Quantitative Data | Reference |
| Reaction with OH Radical | 2-Cyclopenten-1-one | Experiment | Rate Coefficient (298 K): 1.2 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | [1] |
| 2-Methyl-2-cyclopenten-1-one | Experiment | Rate Coefficient (298 K): 1.7 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | [1] | |
| 3-Methyl-2-cyclopenten-1-one | Experiment | Rate Coefficient (298 K): 4.4 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | [1] | |
| Cyclopentanone (saturated) | Experiment | Rate Coefficient (298 K): ~3 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | [1] | |
| Thermal Decomposition | 2-Cyclopenten-1-one | DFT (unspecified) | Pathway 1 Barrier: 80.42 kcal mol⁻¹ | [2] |
| 2-Cyclopenten-1-one | DFT (unspecified) | Pathway 2 Barrier: 92.88 kcal mol⁻¹ | [2] | |
| Electrophilicity | 2-Cyclopenten-1-one | Experiment/DFT | Electrophilicity Parameter (E): -20.6 | [3] |
| 2-Methyl-2-cyclopenten-1-one | Experiment/DFT | Electrophilicity Parameter (E): -22.1 | [3] | |
| Cyclohexenone | Experiment/DFT | Electrophilicity Parameter (E): -22.1 | [3] | |
| Acyclic Enone (trans-3-Penten-2-one) | Experiment/DFT | Electrophilicity Parameter (E): ~ -18 | [3] |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of scientific findings. Below are the protocols from the cited studies.
Kinetic Study of OH Radical Reactions [1]
-
Experimental Setup: A quasi-static reaction cell at 4 Torr over a temperature range of 300–500 K was used. OH radicals were generated by pulsed laser photolysis of hydrogen peroxide. The concentration of OH radicals was monitored by laser-induced fluorescence.
-
Computational Method: Potential energy surfaces were calculated at the CCSD(T)/cc-pVTZ//M06-2X/6-311+G** level of theory. This high-level coupled-cluster method with a robust DFT functional for geometry optimization provides accurate energetic information.
Thermal Decomposition of 2-Cyclopentenone [2]
-
Experimental Setup: The pyrolysis of 2-cyclopentenone was studied in the gas phase. Products were identified using matrix-isolation FTIR spectroscopy.
-
Computational Method: DFT calculations were employed to identify unimolecular decomposition channels and their corresponding energy barriers. The specific functional and basis set were not mentioned in the abstract.
Electrophilicity of Cyclic Enones [3]
-
Experimental Setup: The kinetics of the reactions of Michael acceptors with sulfonium ylides were measured photometrically. Second-order rate constants were determined from the pseudo-first-order decay of the ylide absorption.
-
Computational Method: Gibbs energy profiles were calculated at the SMD(DMSO)/M06-2X/6-31+G(d,p) level of theory. The M06-2X functional is well-suited for studying main-group thermochemistry and kinetics. The SMD solvation model was used to account for the solvent effects in DMSO.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the DFT studies of 2-cyclopenten-1-one reactivity.
References
Safety Operating Guide
Proper Disposal of 3-Cyclopenten-1-one: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 3-Cyclopenten-1-one, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a reactive ketone and valuable building block in organic synthesis, requires careful handling and adherence to specific disposal protocols due to its hazardous properties. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, from the point of generation to final removal, ensuring the well-being of your team and the integrity of your research environment.
Immediate Safety and Handling Precautions
Before initiating any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. This compound is classified as a flammable liquid and can cause skin and eye irritation.[1][2] Inhalation of its vapors may also lead to respiratory irritation.[1]
Key Hazards:
-
Flammable Liquid: Poses a fire risk when exposed to heat, sparks, or open flames.
-
Skin and Eye Irritant: Direct contact can cause irritation and potential damage.
-
Respiratory Irritant: Inhalation of vapors can irritate the respiratory tract.
Therefore, all handling of this compound must be conducted in a well-ventilated chemical fume hood. Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) at all times.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation before use.
-
Protective Clothing: A flame-resistant laboratory coat should be worn, fully fastened, over personal clothing.
-
Footwear: Closed-toe shoes are required in all laboratory settings.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₅H₆O |
| Molecular Weight | 82.10 g/mol [1] |
| Physical State | Liquid |
| Flash Point | Not explicitly found for this compound. However, the flash point for the related compound 3-Cyclopenten-1-ol is reported as 41-42°C, and for the isomer 2-Cyclopentenone as 42°C.[3][4][5] This indicates that this compound should be treated as a flammable liquid. |
| Occupational Exposure Limits (OSHA PEL, NIOSH REL, ACGIH TLV) | No specific exposure limits have been established for this compound. In the absence of specific limits, it is prudent to handle this compound with engineering controls and PPE to minimize any potential exposure. |
Standard Operating Procedure for Disposal
The disposal of this compound is governed by local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including pure unused chemical, reaction residues, and contaminated materials (e.g., pipette tips, contaminated wipes), must be collected in a designated hazardous waste container.
-
Compatibility: The waste container must be made of a material compatible with this compound, typically glass or a designated solvent waste container.
-
Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE ". The label must also include the full chemical name, "this compound", and a clear indication of the associated hazards (e.g., "Flammable," "Irritant").
-
Closure: Keep the waste container securely sealed at all times, except when adding waste. This prevents the release of flammable and potentially harmful vapors.
Step 2: Storage of Chemical Waste
-
Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated Satellite Accumulation Area within the laboratory. This area must be at or near the point of waste generation.
-
Secondary Containment: The SAA should have secondary containment to capture any potential leaks or spills from the primary waste container.
-
Segregation of Incompatibles: Store the this compound waste away from incompatible materials, such as strong oxidizing agents and strong bases.
-
Ventilation and Fire Safety: The SAA should be in a well-ventilated area, away from sources of ignition like heat, sparks, or open flames.
Step 3: Spill and Emergency Procedures
In the event of a spill, the following immediate actions should be taken:
-
Alert Personnel: Notify all personnel in the immediate vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory and alert your institution's environmental health and safety (EHS) office.
-
Control Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create a spark.
-
Small Spills: For minor spills, if you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection and Disposal of Spill Debris: Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container for this compound.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Step 4: Arranging for Final Disposal
-
Contact EHS: When the hazardous waste container is full, or in accordance with your institution's policies, contact your environmental health and safety (EHS) office to arrange for a pickup.
-
Documentation: Complete any required hazardous waste disposal forms accurately and completely.
-
Professional Disposal: The EHS office will ensure that the waste is transported and disposed of by a licensed hazardous waste management company in compliance with all regulatory requirements.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Decision-making workflow for the proper disposal of this compound waste.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
- 1. Cyclopent-3-en-1-one | C5H6O | CID 84351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Cyclopenten-1-ol | C5H8O | CID 281478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Cyclopenten-1-ol [chembk.com]
- 4. 3-Cyclopenten-1-ol 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Cyclopentenone - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
